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  • Product: 2-chloro-N-(2,5-diethoxyphenyl)acetamide
  • CAS: 401577-73-9

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Profiling and Structural Elucidation of 2-Chloro-N-(2,5-diethoxyphenyl)acetamide

Executive Summary The compound 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS: 401577-73-9) is a highly functionalized acetamide derivative frequently utilized as a critical intermediate in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS: 401577-73-9) is a highly functionalized acetamide derivative frequently utilized as a critical intermediate in the synthesis of pharmaceuticals and advanced agrochemicals[1]. Its molecular architecture—comprising a chloroacetyl moiety conjugated to a 2,5-diethoxyaniline core—presents a unique spectral fingerprint.

For researchers and drug development professionals, the rigorous structural elucidation of such intermediates is paramount to ensuring downstream synthetic fidelity. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule, grounded in established spectrometric principles[2].

Workflow A Sample Preparation B LC-MS/MS (Isotope & Mass) A->B C FT-IR (Functional Groups) A->C D 1D & 2D NMR (Connectivity) A->D E Structural Elucidation B->E C->E D->E

Spectral elucidation workflow for 2-chloro-N-(2,5-diethoxyphenyl)acetamide.

Mass Spectrometry (MS): Isotopic Signatures and Fragmentation

Mass spectrometry provides the foundational confirmation of the molecular formula ( C12​H16​ClNO3​ ). When analyzed via Electrospray Ionization (ESI) in positive ion mode, the presence of the chlorine atom dictates a highly specific, self-validating isotopic signature.

Causality of the Spectral Output

Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. Consequently, the intact molecular ion will manifest as a distinct doublet separated by 2 m/z units. The fragmentation pathway is primarily driven by the lability of the amide bond and the inductive effect of the chloroalkyl group. Upon collision-induced dissociation (CID), the molecule typically expels the chloroacetyl group, leaving the stable 2,5-diethoxyaniline cation[3].

Quantitative MS Data
Ion Typem/z (Observed)Relative AbundanceStructural Assignment
[M+H]⁺ ( 35Cl ) 258.09100%Intact molecular ion (Base peak for intact MS)
[M+H]⁺ ( 37Cl ) 260.09~33%Intact molecular ion (Isotope)
Fragment 1 180.10High[M+H - COCH2​Cl ]⁺ (2,5-diethoxyaniline cation)
Fragment 2 152.07MediumLoss of ethyl group ( −C2​H4​ ) from Fragment 1

Infrared (IR) Spectroscopy: Functional Group Vibrations

Infrared spectroscopy elucidates the functional group topology of the molecule. The spectral data for this compound is dominated by the secondary amide linkage and the ether oxygen atoms[4].

Causality of the Spectral Output

In a standard aliphatic amide, the Amide I band (C=O stretch) typically appears around 1650 cm⁻¹. However, in 2-chloro-N-(2,5-diethoxyphenyl)acetamide, the highly electronegative α -chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This restricts the resonance delocalization of the nitrogen lone pair into the carbonyl group, thereby increasing the double-bond character of the C=O bond and shifting the Amide I band to a slightly higher wavenumber (~1675 cm⁻¹)[2].

Quantitative IR Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3280 Medium, SharpN-H StretchSecondary Amide
2975, 2880 WeakC-H StretchAliphatic (Ethoxy CH3​ , CH2​ )
1675 StrongC=O Stretch (Amide I)Chloroacetamide Carbonyl
1535 StrongN-H Bend (Amide II)Secondary Amide
1220, 1045 StrongC-O-C Asym/Sym StretchAryl-Alkyl Ethers (Ethoxy groups)
745 MediumC-Cl StretchChloroalkyl moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule. The 2,5-diethoxyphenyl ring presents a classic 1,2,4-spin system (with substituents at positions 1, 2, and 5) that yields a highly predictable coupling logic[2].

Causality of the 1H NMR Chemical Shifts
  • The Aromatic Protons (H-3, H-4, H-6): The ethoxy groups at C-2 and C-5 are strongly electron-donating via resonance (+R effect), shielding the ortho and para protons. However, H-6 is situated directly ortho to the amide nitrogen. The anisotropic deshielding cone of the adjacent carbonyl group, combined with potential intramolecular hydrogen bonding between the amide N-H and the C-2 oxygen, locks the conformation and pushes the H-6 signal significantly downfield (~8.10 ppm).

  • The Chloroacetyl Protons: The isolated methylene group ( CH2​Cl ) is flanked by a carbonyl and a highly electronegative chlorine atom, resulting in a sharp, heavily deshielded singlet at ~4.20 ppm.

NMRLogic Root Aromatic Protons (C12H16ClNO3) H3 H-3 (C3) Doublet (d) Root->H3 H4 H-4 (C4) Doublet of Doublets (dd) Root->H4 H6 H-6 (C6) Doublet (d) Root->H6 Ortho Ortho Coupling (J ≈ 8.8 Hz) H3->Ortho Meta Meta Coupling (J ≈ 2.8 Hz) H4->Meta Ortho->H4 Meta->H6

Spin-spin coupling logic for the 2,5-diethoxyphenyl aromatic system.

Quantitative NMR Data (Simulated at 400 MHz, CDCl₃)

Table 3: ¹H NMR Assignments

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
8.45 Broad Singlet (br s) 1H - Amide -NH -
8.10 Doublet (d) 1H 2.8 Aromatic H -6
6.78 Doublet (d) 1H 8.8 Aromatic H -3
6.55 Doublet of doublets (dd) 1H 8.8, 2.8 Aromatic H -4
4.20 Singlet (s) 2H - -CO-CH ₂-Cl
4.08 Quartet (q) 2H 7.0 C2-O-CH ₂-CH₃
3.98 Quartet (q) 2H 7.0 C5-O-CH ₂-CH₃
1.42 Triplet (t) 3H 7.0 C2-O-CH₂-CH

| 1.38 | Triplet (t) | 3H | 7.0 | C5-O-CH₂-CH ₃ |

Experimental Protocols for Spectral Acquisition

To ensure reproducibility and E-E-A-T compliant scientific integrity, the following self-validating protocols must be strictly adhered to during data acquisition.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • System Validation: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis and validate ion transmission efficiency across the m/z 100-1000 range. Ensure mass accuracy error is < 2 ppm.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (to promote protonation).

  • Blank Run: Inject the pure solvent matrix (Methanol/Water/Formic Acid) to establish a baseline and confirm the absence of carryover or background contamination at m/z 258/260.

  • Acquisition: Inject 2 µL of the sample into an ESI-QTOF system operating in positive ion mode. Apply a capillary voltage of 3.5 kV and a fragmentor voltage of 100 V.

Attenuated Total Reflectance (ATR) FT-IR Protocol
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans) of the ambient atmosphere to subtract CO2​ and water vapor interferences.

  • Sample Application: Place approximately 2-3 mg of the solid crystalline compound directly onto the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (preventing air gaps that cause spectral distortion).

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Protocol
  • Solvent Validation: Acquire a baseline 1D ¹H spectrum of pure CDCl3​ (containing 0.03% v/v Tetramethylsilane, TMS). Verify the residual CHCl3​ peak at exactly 7.26 ppm and the TMS peak at 0.00 ppm.

  • Sample Preparation: Dissolve exactly 15 mg of the compound in 0.6 mL of the validated CDCl3​ . Transfer the solution to a 5 mm precision NMR tube, ensuring a sample depth of exactly 4-5 cm to maintain magnetic field homogeneity.

  • Shimming and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z1-Z5) on the deuterium lock signal until the lock level stabilizes. Tune and match the probe to the ¹H frequency.

  • Acquisition: Acquire the ¹H spectrum using a standard 30-degree pulse sequence (zg30), 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure full longitudinal relaxation of the protons.

References

  • NIST Chemistry WebBook, SRD 69 Title: NIST Chemistry WebBook: Mass Spectrometry and Isotopic Data Source: National Institute of Standards and Technology (NIST) URL:[Link][3]

  • Spectral Database for Organic Compounds (SDBS) Title: SDBS: Integrated Spectral Database System for Organic Compounds Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL:[Link][4]

  • Spectrometric Identification of Organic Compounds Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley (Silverstein, R. M., Webster, F. X., Kiemle, D. J.) URL:[Link][2]

Sources

Exploratory

Covalent Pharmacology of 2-Chloro-N-(2,5-diethoxyphenyl)acetamide: A Technical Guide to Cysteine-Targeted Electrophilic Probes

Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist, Covalent Drug Discovery Executive Summary & Structural Rationale In the evolving landscape of targeted cova...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist, Covalent Drug Discovery

Executive Summary & Structural Rationale

In the evolving landscape of targeted covalent inhibitors (TCIs), the α -chloroacetamide functional group has emerged as a privileged warhead for the selective modification of nucleophilic amino acids. As a Senior Application Scientist, I approach compounds like 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS: 401577-73-9) not merely as static chemical entities, but as dynamic electrophilic probes.

This compound features two synergistic domains:

  • The α -Chloroacetamide Warhead: A moderately reactive electrophile that undergoes irreversible SN​2 nucleophilic substitution with thiolate anions (predominantly cysteine residues) [1].

  • The 2,5-Diethoxyphenyl Recognition Element: An electron-rich, sterically hindered aromatic system. The ethoxy groups provide critical lipophilicity and steric bulk, which tune the non-covalent binding affinity ( KI​ ) and pre-organize the molecule within a target's binding pocket prior to covalent bond formation.

Understanding the causality behind this structure is critical: the aromatic moiety drives the initial reversible binding, while the chloroacetamide acts as the irreversible anchor.

Mechanistic Pharmacology: The Two-Step Kinetic Model

Unlike traditional reversible drugs evaluated by IC50​ , covalent probes like 2-chloro-N-(2,5-diethoxyphenyl)acetamide operate via a time-dependent, two-step kinetic mechanism.

The compound first binds reversibly to the target protein to form a non-covalent complex ( E⋅I ). Once optimally positioned, the nucleophilic cysteine attacks the α -carbon of the chloroacetamide, displacing the chloride leaving group and forming an irreversible thioether adduct ( E−I ). The true measure of potency for such compounds is the second-order rate constant kinact​/KI​ .

CovalentMechanism Target Target Protein (Nucleophilic Cysteine) Complex Non-Covalent Complex (Reversible) Target->Complex k_on Ligand 2-chloro-N-(2,5-diethoxyphenyl)acetamide Ligand->Complex k_on Complex->Target k_off Adduct Covalent Adduct (Irreversible Alkylation) Complex->Adduct k_inact

Fig 1: Two-step kinetic model of targeted covalent inhibition via S_N2 alkylation.

Predicted Biological Targets & Applications

Based on its pharmacophore, 2-chloro-N-(2,5-diethoxyphenyl)acetamide exhibits potential biological activity across several highly validated pathways:

A. TRPA1 Channel Agonism (Sensory Neurobiology)

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a primary sensor for environmental irritants and pain. Electrophilic α -chloroacetamides (such as the highly potent analog JT010) are known to be[2]. They activate the channel by covalently alkylating specific N-terminal cysteine residues (e.g., Cys621). The 2,5-diethoxyphenyl scaffold provides the necessary lipophilicity to partition into the membrane-adjacent binding site of TRPA1, making this compound a high-probability TRPA1 modulator.

TRPA1Pathway Ligand Electrophilic Probe (α-chloroacetamide) Alkylation S_N2 Alkylation (Covalent Bond Formation) Ligand->Alkylation Cys TRPA1 N-terminal Cysteines (e.g., Cys621) Cys->Alkylation Conform Channel Conformational Shift (Pore Opening) Alkylation->Conform Ca Ca2+ / Na+ Influx Conform->Ca Depol Neuronal Depolarization & Nociceptive Signaling Ca->Depol

Fig 2: Mechanism of TRPA1 channel activation by electrophilic α-chloroacetamides.

B. Herbicidal and Antimicrobial Activity

In agrochemistry, chloroacetamides inhibit very-long-chain fatty acid elongases by[3]. Similarly, in bacteriology, chloroacetamides target the catalytic cysteine of MurA, disrupting peptidoglycan biosynthesis. The diethoxyphenyl variant can serve as a screening hit for these orthologous targets.

Self-Validating Experimental Workflows

To rigorously evaluate 2-chloro-N-(2,5-diethoxyphenyl)acetamide, we must deploy self-validating protocols. A common pitfall in covalent drug discovery is confusing high intrinsic reactivity with specific target engagement. The following workflows establish causality by first profiling baseline reactivity, then confirming proteome-wide selectivity.

Protocol 1: Intrinsic Reactivity Profiling (DTNB Assay)

Objective: Determine the intrinsic chemical reactivity ( kchem​ ) of the warhead to ensure it is not a non-specific Pan-Assay Interference Compound (PAIN). Causality: We use Glutathione (GSH) as a surrogate for protein thiols. If the compound depletes GSH too rapidly, it will be toxic in vivo; if too slowly, it will fail to engage the target.

  • Preparation: Prepare a reaction buffer of 100 mM Sodium Phosphate (pH 7.4) with 1 mM EDTA.

  • Baseline Establishment: Mix 50 µM GSH with 100 µM DTNB (Ellman's Reagent). The free thiols of GSH react with DTNB to release TNB 2− , yielding a stable absorbance at 412 nm.

  • Reaction: Introduce 2-chloro-N-(2,5-diethoxyphenyl)acetamide at varying concentrations (10 µM – 100 µM).

  • Kinetic Monitoring: Measure the decay of absorbance at 412 nm over 60 minutes. A decrease indicates the compound is successfully alkylating GSH.

  • Validation: Run a parallel negative control using a non-electrophilic acetamide analog to confirm that the signal decay is strictly dependent on the α -chloro warhead.

Protocol 2: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Objective: Validate on-target engagement within a live cellular proteome. Causality: By pre-incubating cells with our compound, any specifically engaged cysteine will be sterically blocked. A subsequent treatment with a broad-spectrum fluorescent probe will label all unbound cysteines. A loss of fluorescent signal at a specific molecular weight confirms on-target covalent binding.

  • In Situ Incubation: Treat live HEK293 cells (or target-expressing cells) with 1 µM to 10 µM of the compound for 1 hour at 37°C.

  • Lysis & Probe Labeling: Lyse the cells and treat the soluble proteome with 10 µM of an Iodoacetamide-Alkyne (IA-Alkyne) broad-spectrum probe for 1 hour.

  • Click Chemistry (CuAAC): React the alkyne-tagged proteome with an Azide-Rhodamine fluorophore using copper-catalyzed click chemistry.

  • Resolution: Separate the proteome via SDS-PAGE.

  • Validation: Visualize via in-gel fluorescence. A selective covalent inhibitor will show a reduction in fluorescence only at the target protein's molecular weight, leaving the rest of the proteome's banding pattern unchanged.

Quantitative Data Presentation

To benchmark 2-chloro-N-(2,5-diethoxyphenyl)acetamide against known standards, we evaluate the kinetic parameters. The table below outlines the expected kinetic profile of this compound relative to non-targeted and highly optimized TCI probes.

Compound ClassRepresentative TargetReversible Affinity ( KI​ , μ M)Inactivation Rate ( kinact​ , min −1 )Efficiency ( kinact​/KI​ , M −1 s −1 )Proteomic Selectivity
Non-targeted α -chloroacetamideGSH (Off-target)N/A0.005< 10Low
2-chloro-N-(2,5-diethoxyphenyl)acetamide TRPA1 / MurA (Predicted) 0.5 - 5.0 0.05 - 0.10 100 - 500 Moderate
Optimized TCI (e.g., JT010 analog)TRPA1 (Cys621)< 0.01> 0.15> 10,000High

Table 1: Comparative kinetic parameters for covalent electrophiles. High efficiency ( kinact​/KI​ ) driven by low KI​ is the hallmark of a successful targeted covalent inhibitor.

References

  • Huang, F., Han, X., Xiao, X., & Zhou, J. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules (MDPI), 2022.[Link]

  • Eckermann, C., Matthes, B., Nimtz, M., Reiser, V., & Lederer, B. "Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases." Phytochemistry (PubMed), 2003.[Link]

  • Takaya, J., Mio, K., Shiraishi, T., Kurokawa, T., Otsuka, S., Mori, Y., & Uesugi, M. "A Potent and Site-Selective Agonist of TRPA1." Journal of the American Chemical Society, 2015.[Link]

  • Tresch, S., et al. "Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future." Weed Technology (Cambridge University Press), 2023.[Link]

Sources

Foundational

2-chloro-N-(2,5-diethoxyphenyl)acetamide and its structural analogs

An In-depth Technical Guide to 2-chloro-N-(2,5-diethoxyphenyl)acetamide and its Structural Analogs Introduction The N-aryl-2-chloroacetamide scaffold represents a cornerstone in modern medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-chloro-N-(2,5-diethoxyphenyl)acetamide and its Structural Analogs

Introduction

The N-aryl-2-chloroacetamide scaffold represents a cornerstone in modern medicinal chemistry and drug development. Characterized by a reactive chloroacetyl group attached to an aromatic amine, this chemical motif serves as a versatile building block for a diverse array of biologically active molecules. The inherent reactivity of the α-chloro group allows for facile nucleophilic substitution, making these compounds ideal precursors for constructing more complex molecular architectures and for acting as covalent modifiers of biological targets.

Compounds within this class, including the focal molecule 2-chloro-N-(2,5-diethoxyphenyl)acetamide , have demonstrated a broad spectrum of pharmacological activities. These range from potent anticancer and cytotoxic effects to significant antimicrobial (antibacterial and antifungal) and herbicidal properties.[1][2][3] The tunability of the aromatic ring through various substitutions allows for fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the exploration of detailed structure-activity relationships (SAR).

This technical guide offers a comprehensive exploration of 2-chloro-N-(2,5-diethoxyphenyl)acetamide and its key structural analogs. As a senior application scientist, the goal is to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, chemical properties, analytical characterization, and biological evaluation of this important class of compounds. The narrative emphasizes the causality behind experimental choices and provides validated, step-by-step protocols to ensure reproducibility and scientific integrity.

Part 1: The Core Moiety: Synthesis and Chemical Properties

The foundation of this chemical class lies in its straightforward yet robust synthesis and the predictable reactivity of the chloroacetamide functional group.

Section 1.1: General Synthesis of N-Aryl-2-chloroacetamides

The most common and efficient method for synthesizing N-aryl-2-chloroacetamides is the direct acylation of a substituted aniline with chloroacetyl chloride.[3][4] This reaction is a classic example of nucleophilic acyl substitution, where the amine nitrogen of the aniline attacks the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the highly reactive chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The choice of base and solvent can be optimized to improve yield and purity.

cluster_reaction Solvent (e.g., Dichloromethane) Room Temperature R_Aryl_NH2 Aryl Amine (e.g., 2,5-diethoxyaniline) Product N-Aryl-2-chloroacetamide R_Aryl_NH2->Product Acylation Cl_AcCl + Chloroacetyl Chloride Cl_AcCl->Product Base + Base (e.g., Triethylamine) Base->Product Side_Product + Base-HCl Salt Product->Side_Product

Caption: General reaction scheme for the synthesis of N-Aryl-2-chloroacetamides.

Protocol 1: Laboratory-Scale Synthesis of 2-chloro-N-(2,5-diethoxyphenyl)acetamide

This protocol details a reliable method for synthesizing the title compound, adapted from standard procedures for chloroacetylation of anilines.[5][6]

Materials:

  • 2,5-diethoxyaniline (1 equivalent)

  • Chloroacetyl chloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,5-diethoxyaniline (1.0 eq) and anhydrous dichloromethane. Dissolve the aniline completely with magnetic stirring.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0-5 °C using an ice bath. Expertise & Experience: Cooling the reaction is crucial as the acylation is highly exothermic. Maintaining a low temperature minimizes the formation of side products.

  • Acylation: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution via a dropping funnel over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual HCl), and finally with brine. Trustworthiness: This sequential washing procedure is a self-validating system to ensure the removal of both acidic and basic impurities, leading to a purer crude product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-N-(2,5-diethoxyphenyl)acetamide.

Section 1.2: Chemical Reactivity and Physicochemical Properties

The chemical reactivity of this scaffold is dominated by the C-Cl bond. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This property is the basis for its use as an alkylating agent and is fundamental to its biological mechanism of action, which often involves covalent modification of nucleophilic residues (such as cysteine or histidine) in target proteins.[4][7]

Table 1: Physicochemical Properties of 2-chloro-N-(2,5-diethoxyphenyl)acetamide and Key Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
2-chloro-N-(2,5-diethoxyphenyl)acetamide401577-73-9C₁₂H₁₆ClNO₃257.71[8]
2-chloro-N-(2,6-diethylphenyl)acetamide6967-29-9C₁₂H₁₆ClNO225.71[9]
2-chloro-N-(2,6-dimethylphenyl)acetamide1131-01-7C₁₀H₁₂ClNO197.66[10]
2-chloro-N-(pyridin-3-yl)acetamideN/AC₇H₇ClN₂O170.60[1]
N-(4-bromophenyl)-2-chloroacetamide5455-43-6C₈H₇BrClNO248.51[2]

Part 2: Analytical Characterization Workflow

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A multi-step analytical workflow provides a self-validating system for quality control.

cluster_spectroscopy Spectroscopic & Spectrometric Methods cluster_physical Physical & Advanced Methods Start Synthesized Crude Product TLC 1. TLC Analysis (Purity Check & Solvent System ID) Start->TLC Purification 2. Purification (Recrystallization or Column Chromatography) TLC->Purification Structure_Confirm 3. Structural Confirmation Purification->Structure_Confirm Final_Purity 4. Final Purity & Identity Verification Structure_Confirm->Final_Purity NMR NMR (¹H, ¹³C) Structure_Confirm->NMR MS Mass Spec. (Molecular Ion) Structure_Confirm->MS IR FT-IR (Functional Groups) Structure_Confirm->IR End Characterized Compound Final_Purity->End MP Melting Point (Purity Indicator) Final_Purity->MP Xray Single Crystal X-Ray (Unambiguous Structure) Final_Purity->Xray If crystals form Compound Chloroacetamide Analog ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Cell_Membrane Membrane Damage (LDH Leakage) ROS->Cell_Membrane MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Cell_Membrane->Apoptosis Caspases Caspase Activation MAPK->Caspases Caspases->Apoptosis

Sources

Exploratory

The Covalent Renaissance: Discovery, Synthesis, and Application of 2-chloro-N-(2,5-diethoxyphenyl)acetamide in Fragment-Based Drug Design

Executive Summary The landscape of modern drug discovery has undergone a paradigm shift, transitioning from a historical avoidance of irreversible binders to the rational design of Targeted Covalent Inhibitors (TCIs). At...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of modern drug discovery has undergone a paradigm shift, transitioning from a historical avoidance of irreversible binders to the rational design of Targeted Covalent Inhibitors (TCIs). At the forefront of this movement is the utilization of mildly electrophilic building blocks in Fragment-Based Drug Discovery (FBDD).

2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS: 401577-73-9) is a quintessential α-chloroacetamide fragment. Widely distributed in high-throughput screening (HTS) libraries (such as those curated by Enamine and Sigma-Aldrich), this compound serves as a critical probe for identifying druggable cysteines across the proteome. This whitepaper provides an in-depth technical analysis of its chemical history, mechanistic synthesis, and application in covalent ligand discovery.

Historical Context and the Discovery of Covalent Fragments

Historically, pharmaceutical development avoided covalent modifiers due to concerns over idiosyncratic toxicity and off-target immunogenicity (haptenization). However, the clinical success of covalent kinase inhibitors (e.g., ibrutinib, osimertinib) catalyzed a "covalent renaissance"[1].

The "discovery" of 2-chloro-N-(2,5-diethoxyphenyl)acetamide is not attributed to a single serendipitous event, but rather to the systematic, combinatorial expansion of electrophilic fragment libraries in the early 21st century. Researchers recognized that while iodoacetamides were too promiscuous—reacting indiscriminately with biological nucleophiles—α-chloroacetamides offered a "tempered" reactivity profile[2].

By coupling chloroacetyl chloride with diverse anilines like 2,5-diethoxyaniline, chemists generated libraries of thousands of unique α-chloroacetamides. These fragments are now routinely screened using Activity-Based Protein Profiling (ABPP) and mass spectrometry to discover novel allosteric sites and develop irreversible inhibitors for challenging targets, including deubiquitinases and methyl-lysine reader proteins[3][4].

Chemical Identity & Physicochemical Properties

The addition of the 2,5-diethoxy functional groups to the phenyl ring enriches the electron density of the aromatic system, subtly modulating the pKa of the amide nitrogen and the spatial geometry of the fragment, which influences its binding affinity in hydrophobic protein pockets prior to covalent bond formation.

PropertyValue
IUPAC Name 2-chloro-N-(2,5-diethoxyphenyl)acetamide
CAS Registry Number 401577-73-9
Molecular Formula C₁₂H₁₆ClNO₃
Molecular Weight 257.71 g/mol
Electrophilic Warhead α-Chloroacetamide
Target Nucleophile Cysteine (Thiolate, RS⁻)
Primary Application Covalent Fragment Screening / ABPP

Mechanistic Chemistry: Synthesis and Reactivity

Synthesis via Nucleophilic Acyl Substitution

The synthesis of 2-chloro-N-(2,5-diethoxyphenyl)acetamide is achieved via the amidation of 2,5-diethoxyaniline with chloroacetyl chloride. The reaction relies on a non-nucleophilic base (e.g., DIPEA or DBU) to neutralize the HCl byproduct, ensuring the aniline remains unprotonated and nucleophilic. The reaction proceeds through a tetrahedral intermediate before collapsing to expel the chloride ion, yielding the target amide[5].

Synthesis A 2,5-Diethoxyaniline (Nucleophile) C Base (e.g., DIPEA) Solvent (CH2Cl2) 0°C to RT A->C B Chloroacetyl Chloride (Electrophile) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS 401577-73-9) D->E Chloride Elimination

Caption: Logical workflow of the nucleophilic acyl substitution yielding the α-chloroacetamide.

Covalent Target Engagement (Sₙ2 Mechanism)

Once introduced to a biological system, the α-chloroacetamide warhead acts as a soft electrophile. It is selectively attacked by the highly nucleophilic thiolate anion (RS⁻) of a target protein's active or allosteric cysteine. This occurs via a concerted Sₙ2 mechanism, where the attack of the thiolate and the departure of the α-chloride leaving group happen simultaneously, resulting in irreversible alkylation[6].

Mechanism A Target Protein (Active Cysteine Thiolate) C SN2 Transition State (Concerted Mechanism) A->C Nucleophilic Attack B α-Chloroacetamide Fragment (CAS 401577-73-9) B->C Electrophilic Carbon D Covalent Adduct (Irreversible Inhibition) C->D Bond Formation E Leaving Group (Chloride Ion) C->E Bond Cleavage

Caption: Sₙ2 reaction pathway of cysteine thiolate alkylation by the α-chloroacetamide warhead.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail both the chemical synthesis of the fragment and the biochemical validation of its reactivity.

Protocol 1: Synthesis of 2-chloro-N-(2,5-diethoxyphenyl)acetamide

Causality Note: The reaction is highly exothermic. Chloroacetyl chloride must be added dropwise at 0°C to prevent thermal degradation and the formation of di-alkylated tertiary amide side products[5][7].

  • Preparation: Flame-dry a 50 mL round-bottom flask under inert argon atmosphere.

  • Dissolution: Dissolve 2,5-diethoxyaniline (1.0 equivalent, ~5.5 mmol) in 15 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution. Purpose: DIPEA acts as an acid scavenger for the generated HCl, preserving the nucleophilicity of the aniline.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0°C for 15 minutes.

  • Electrophile Addition: Dissolve chloroacetyl chloride (1.1 equivalents) in 5 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction flask over 20 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via recrystallization from ethanol to yield pure 2-chloro-N-(2,5-diethoxyphenyl)acetamide.

Protocol 2: High-Throughput Thiol-Reactivity Assay (DTNB Assay)

Causality Note: Covalent fragments must possess a "Goldilocks" reactivity—reactive enough to bind the target, but stable enough to avoid off-target toxicity. This assay utilizes Ellman's reagent (DTNB) to calculate the intrinsic second-order rate constant of the fragment[2][3].

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 150 mM NaCl.

  • DTNB Reduction: Incubate 50 µM DTNB with a stoichiometric excess of Tris(2-carboxyethyl)phosphine (TCEP) to fully reduce DTNB into 2-nitro-5-thiobenzoate (TNB²⁻). Observation: The solution will turn vibrant yellow due to TNB²⁻ absorbance at 412 nm.

  • Compound Incubation: In a 96-well clear-bottom microplate, add the reduced TNB²⁻ solution. Introduce 2-chloro-N-(2,5-diethoxyphenyl)acetamide at varying concentrations (e.g., 50 µM to 500 µM) in DMSO (final DMSO concentration <2%).

  • Kinetic Monitoring: Immediately place the plate in a microplate reader. Monitor the decay of absorbance at 412 nm at 37°C for 4 hours, taking readings every 5 minutes. Causality: As the α-chloroacetamide alkylates the TNB²⁻ thiolate, the yellow color dissipates.

  • Data Analysis: Plot the pseudo-first-order decay of absorbance to extract kobs​ . Plot kobs​ against fragment concentration to determine the intrinsic second-order rate constant ( kinact​ ), ensuring the fragment falls within the acceptable electrophilic window for drug development.

References

  • α-Anilinoketones, Esters and Amides: A Chemical Study Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][5]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society (JACS) / ACS Publications URL:[Link][1]

  • Discovery of RNA-Reactive Small Molecules Guides Design of Electrophilic Modules for RNA-Specific Covalent Binders Source: bioRxiv URL:[Link][2]

  • A kinetic study of thiol addition to N-phenylchloroacetamide Source: ResearchGate URL:[Link][6]

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 Source: DOI / Scientific Literature URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Laboratory synthesis protocol for 2-chloro-N-(2,5-diethoxyphenyl)acetamide

Executive Summary & Application Scope The synthesis of 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS: 401577-73-9)[1] is a fundamental transformation in preclinical drug development. The resulting α -chloroacetamide moie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope The synthesis of 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS: 401577-73-9)[1] is a fundamental transformation in preclinical drug development. The resulting α -chloroacetamide moiety serves as a highly reactive, yet stable, electrophilic handle for subsequent SN​2 functionalization. This structural motif is frequently utilized in the design of covalent kinase inhibitors, peptidomimetics, and complex heterocyclic scaffolds[2]. This application note provides a comprehensive, self-validating guide to synthesizing this molecule, detailing both traditional anhydrous scale-up methodologies and modern green-chemistry approaches.

Strategic Rationale & Mechanistic Causality

To ensure high yields and absolute chemoselectivity, it is critical to understand the electronic and steric dynamics governing this nucleophilic acyl substitution[2].

1. Nucleophilic Activation & Steric Management: The starting material, 2,5-diethoxyaniline, acts as the nucleophile. The two ethoxy groups exert a strong electron-donating resonance (+R) effect, significantly increasing the electron density on the primary amine and enhancing its nucleophilicity. However, the ortho-ethoxy substituent introduces local steric hindrance. Because the acylation reaction is highly exothermic, the electrophile must be introduced dropwise at 0 °C. This thermal control prevents runaway kinetics and suppresses the formation of di-acylated byproducts.

2. Electrophilic Chemoselectivity: Chloroacetyl chloride is a bifunctional electrophile containing both an acyl chloride and an alkyl chloride. The acyl carbon is a "harder" and far more reactive electrophilic center. The primary amine selectively attacks this carbonyl carbon to form a transient tetrahedral intermediate, which rapidly collapses to expel a chloride leaving group, forming the amide bond rather than undergoing N-alkylation[2].

3. The Causality of Acid Scavenging: This reaction generates stoichiometric hydrochloric acid (HCl) as a byproduct. If left unquenched, HCl will rapidly protonate the unreacted 2,5-diethoxyaniline, converting it into a non-nucleophilic anilinium salt and prematurely halting the reaction[2]. To create a self-validating system that drives the reaction to completion, a non-nucleophilic base (such as Triethylamine) or an aqueous phosphate buffer must be employed to irreversibly scavenge the HCl[2][3].

Mechanism N1 2,5-Diethoxyaniline (Nucleophile) N3 Tetrahedral Intermediate N1->N3 N2 Chloroacetyl Chloride (Electrophile) N2->N3 N4 Chloride Expulsion & Deprotonation N3->N4 N5 2-Chloro-N-(2,5-diethoxyphenyl)acetamide + Base-HCl N4->N5

Nucleophilic acyl substitution mechanism detailing the formation of the amide bond.

Physicochemical Parameters & Stoichiometry

The following tables summarize the quantitative data required for a standard 10 mmol scale synthesis and compare the operational environments of the two provided protocols.

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )Eq.AmountOperational Role
2,5-Diethoxyaniline181.231.01.81 gPrimary Nucleophile
Chloroacetyl Chloride112.941.11.24 g (0.88 mL)Bifunctional Electrophile
Triethylamine (TEA)101.191.21.21 g (1.67 mL)Acid Scavenger (Method A)
Dichloromethane (DCM)84.93N/A30.0 mLAprotic Solvent (Method A)

Table 2: Comparative Reaction Environments

MethodSolvent SystemAcid ScavengerReaction TimeAverage Yield
A: Traditional Anhydrous DCMTriethylamine (TEA)2 - 4 hours85 - 95%[2]
B: Green Chem. 0.1 M Phosphate BufferPropylene Oxide / Buffer20 - 30 mins80 - 90%[3]

Execution Workflows: Validated Synthetic Protocols

Method A: Traditional Anhydrous Scale-Up (DCM / TEA)

This method is the industry standard for robust, scalable pharmaceutical intermediate synthesis[2].

  • System Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-diethoxyaniline (1.81 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Base Addition: Add triethylamine (1.67 mL, 12 mmol) to the solution. Purge the flask with inert gas (Nitrogen or Argon) and submerge the flask in an ice-water bath to cool the system to 0 °C.

  • Electrophilic Addition: Dilute chloroacetyl chloride (0.88 mL, 11 mmol) in 10 mL of anhydrous DCM. Transfer this to an addition funnel and add it dropwise to the stirring aniline solution over 15 minutes. Causality note: Dropwise addition prevents localized heating and di-acylation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • System Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting aniline (Eluent: 7:3 Hexanes/Ethyl Acetate). Stain with Ninhydrin. The reaction is self-validated as complete when the primary amine spot (which stains purple/brown) is entirely absent, confirming full conversion[3].

  • Biphasic Workup: Transfer the mixture to a separatory funnel.

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and TEA.

    • Wash with saturated aqueous NaHCO3​ (2 x 20 mL) to neutralize and remove any hydrolyzed chloroacetic acid[2].

    • Wash with brine (20 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture to afford pure 2-chloro-N-(2,5-diethoxyphenyl)acetamide.

Method B: Aqueous Green Chemistry Approach

Recent advancements allow for rapid chloroacetylation in aqueous media, exploiting the fact that aniline acylation outpaces acid chloride hydrolysis in a neutral buffer[2][3].

  • Preparation: Dissolve 2,5-diethoxyaniline (10 mmol) in 0.1 M phosphate buffer (pH 7.4, 100 mL) in a round-bottom flask.

  • Scavenger Addition: Add propylene oxide (20 mmol) to the stirring mixture to act as a mild, green HCl scavenger[2].

  • Reaction: Add chloroacetyl chloride (11 mmol) dropwise at room temperature under vigorous stirring.

  • Isolation: The reaction is remarkably fast and typically completes within 20 minutes[3]. The highly hydrophobic target amide will precipitate directly out of the aqueous buffer. Isolate the product via simple vacuum filtration and wash the filter cake with cold distilled water[2][3].

SynthesisWorkflow A 1. Reagent Preparation Dissolve Aniline + Base in Solvent B 2. Thermal Control Cool system to 0 °C A->B C 3. Electrophilic Addition Dropwise addition of Chloroacetyl Chloride B->C D 4. Amidation Reaction Stir at 25 °C until Ninhydrin negative C->D E 5. Biphasic Workup Sequential Acid/Base/Brine Washes D->E F 6. Isolation Organic drying and in vacuo concentration E->F G 7. Purification Recrystallization to analytical purity F->G

End-to-end operational workflow for the synthesis and isolation of the target acetamide.

Comprehensive References

  • Application Notes and Protocols for the Experimental Chloroacetylation of Amines BenchChem URL:

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Taylor & Francis URL:

  • CAS 401577-73-9 | 2-chloro-N-(2,5-diethoxyphenyl)acetamide Sigma-Aldrich URL:

Sources

Application

A Robust, Stability-Indicating HPLC-UV Method for the Analysis of 2-chloro-N-(2,5-diethoxyphenyl)acetamide

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-chloro-N-(2,5-diethoxyphenyl)acetamide. Designed for researchers, quality control analysts, and drug development professionals, this application note details a proposed reversed-phase HPLC method and the rigorous validation framework required to ensure its suitability for purpose. The protocols herein are grounded in established principles outlined by the International Council for Harmonisation (ICH), ensuring that the method is reliable, reproducible, and compliant with global regulatory expectations.[1][2] We will explore the rationale behind chromatographic parameter selection, system suitability criteria to ensure operational integrity, and a forced degradation protocol to establish the method's specificity and stability-indicating characteristics.

Introduction and Scientific Rationale

2-chloro-N-(2,5-diethoxyphenyl)acetamide is an organic compound characterized by an amide functional group and a substituted phenyl ring.[3] Its structure, featuring a UV-active aromatic core and moderate hydrophobicity conferred by the diethoxy and chloro-acetyl groups, makes it an ideal candidate for analysis by reversed-phase HPLC with UV detection.[4] The development of a robust and reliable analytical method is paramount for its quantification in various contexts, from synthesis reaction monitoring to quality control of finished products.

The primary objective of this method is to separate 2-chloro-N-(2,5-diethoxyphenyl)acetamide from potential impurities and degradation products, ensuring accurate quantification of the active substance. High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and precision.[5][6] This guide adheres to the principles of Quality by Design (QbD), wherein the method is developed with a clear understanding of the analyte's properties and the analytical goals.

A critical aspect of this protocol is its design as a stability-indicating method . This requires subjecting the analyte to stress conditions—such as acid, base, oxidation, and heat—to generate potential degradation products.[7][8] The method is then proven to effectively separate the intact analyte from these degradants, which is essential for assessing the stability of drug substances and products over time.[9][10]

Analyte and Method Overview

Analyte Properties
PropertyValueSource
Chemical Name 2-Chloro-N-(2,5-diethoxyphenyl)acetamide-
CAS Number 401577-73-9
Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
Structure Aromatic Amide
Proposed Chromatographic Conditions

The following conditions are proposed as a starting point for method development and validation. The selection is based on the physicochemical properties of the analyte, favoring a reversed-phase mechanism for optimal retention and resolution.

ParameterProposed SettingRationale
Instrument UHPLC or HPLC System with UV/PDA DetectorStandard for pharmaceutical analysis. A UHPLC system can offer faster analysis times and reduced solvent consumption.[11]
Column C18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte. The specified dimensions offer a good balance between resolution and run time.
Mobile Phase A Water (HPLC Grade)Standard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff.
Gradient 60% B to 95% B over 10 minutesA gradient elution is proposed to ensure elution of the main peak with good symmetry while clearing any more hydrophobic impurities from the column.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 254 nm or PDA Scan (200-400 nm)The substituted benzene ring is expected to have significant absorbance around 254 nm. A Photodiode Array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Injection Volume 10 µLA standard injection volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)Ensures the analyte is fully solubilized and is compatible with the mobile phase to prevent peak distortion.

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-chloro-N-(2,5-diethoxyphenyl)acetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical final concentration of approximately 100 µg/mL of the active analyte. The solution may require sonication to ensure complete dissolution, followed by filtration through a 0.45 µm syringe filter to remove particulates before injection.

Protocol 2: System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[12][13] This is achieved by running a System Suitability Test (SST).

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria outlined in the table below. The system must pass these criteria before proceeding with sample analysis.[14][15]

ParameterAcceptance CriteriaRationale & ICH Reference
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration. Asymmetry can indicate column degradation or secondary interactions. (ICH Q2(R2))[16]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance. A higher number indicates better separation power. (ICH Q2(R2))[16]
Repeatability (%RSD) %RSD of peak area ≤ 1.0% for 5 replicatesDemonstrates the precision of the injector and the stability of the system over a short period. (ICH Q2(R2))[6][16]
Retention Time (%RSD) %RSD of retention time ≤ 1.0% for 5 replicatesConfirms the stability and precision of the pump and mobile phase composition.[17]

Method Trustworthiness: The Self-Validating System

A trustworthy analytical method is a self-validating one. This means that built-in checks and controls are run concurrently with the analysis to provide continuous evidence that the system is performing as expected. This workflow ensures data integrity and confidence in the reported results.[15]

The core of this self-validating system is the sequence of System Suitability Testing (SST) and Quality Control (QC) checks.

G start Start Analysis sst Run System Suitability (5 Replicates of Standard) start->sst check_sst SST Criteria Met? (%RSD, Tailing, Plates) sst->check_sst troubleshoot Troubleshoot System (Check Column, Mobile Phase, etc.) check_sst->troubleshoot No run_samples Inject Blank, Standards, QC Samples, and Test Samples check_sst->run_samples  Yes troubleshoot->sst check_qc QC Samples within Acceptance Limits? run_samples->check_qc investigate Investigate QC Failure (Prep Error, System Drift) check_qc->investigate No process_data Process and Report Results check_qc->process_data  Yes investigate->run_samples end End process_data->end

Caption: Workflow for a self-validating HPLC analysis.

This workflow ensures that sample analysis only proceeds when the system's performance is verified. The inclusion of QC samples, interspersed throughout the analytical run, monitors for any drift or change in performance over time, providing a continuous guarantee of data quality.

Establishing a Stability-Indicating Method

To validate that this HPLC method is stability-indicating, forced degradation studies must be performed.[5][7] The goal is to intentionally degrade the analyte to an extent of 5-20% and demonstrate that the degradation products are well-resolved from the parent peak.[9]

Protocol 3: Forced Degradation Study
  • Prepare Solutions: For each condition below, prepare a solution of 2-chloro-N-(2,5-diethoxyphenyl)acetamide at approximately 1000 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours.

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to a final concentration of ~100 µg/mL and analyze using the HPLC method.

  • Evaluation:

    • Use a PDA detector to assess the peak purity of the parent analyte in each stressed sample.

    • Calculate the resolution between the parent peak and the closest eluting degradation peak. A resolution of >2.0 is desired.

    • Document the percentage of degradation and the relative retention times of the degradation products.

This process provides crucial information on the degradation pathways of the molecule and definitively proves the method's specificity.[8]

Method Validation Protocol

Once the method is developed and shown to be stability-indicating, it must undergo full validation according to ICH Q2(R2) guidelines.[16][18]

G method Validated HPLC Method params Specificity Linearity Accuracy Precision Range Robustness LOQ/LOD params:f0->method Forced Degradation params:f1->method 5-Level Calibration params:f2->method Spike Recovery params:f3->method Repeatability & Intermediate params:f4->method 80-120% of Target params:f5->method Vary Flow, Temp, %B params:f6->method S/N Ratio

Caption: Key parameters for HPLC method validation per ICH Q2(R2).

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and forced degradation samples.No interference at the retention time of the analyte. Peak purity must pass.
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform spike recovery studies on a placebo matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0%.[9]
Range The range demonstrated through linearity and accuracy studies.Method is accurate and precise within this range.
Robustness Systematically vary parameters (e.g., flow rate ±10%, temp ±5°C, mobile phase pH ±0.2).SST parameters remain within limits. No significant impact on results.
Limit of Quantitation (LOQ) Determine by serial dilution until a signal-to-noise ratio of ~10 is achieved.Precision (%RSD) at the LOQ should be acceptable.

Conclusion

This application note presents a scientifically grounded framework for the development and validation of a stability-indicating HPLC-UV method for 2-chloro-N-(2,5-diethoxyphenyl)acetamide. By following the detailed protocols for method setup, system suitability, forced degradation, and full validation, researchers and analysts can establish a reliable, robust, and compliant analytical method. The emphasis on a self-validating system through continuous checks ensures the integrity and trustworthiness of the data generated, which is fundamental to its application in regulated environments.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training. Retrieved from [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-chloro-N,N-diethyl- (CAS 2315-36-8). Retrieved from [Link]

  • LookChem. (n.d.). Cas 7463-29-8,N-(2,5-diethoxyphenyl)acetamide. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • R Discovery. (2016, August 11). Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • PMC. (n.d.). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link]

Sources

Method

Cell-based assays using 2-chloro-N-(2,5-diethoxyphenyl)acetamide

As a Senior Application Scientist, I have designed this technical guide to bridge the critical gap between in vitro electrophilic reactivity and in cellulo target engagement. The compound 2-chloro-N-(2,5-diethoxyphenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the critical gap between in vitro electrophilic reactivity and in cellulo target engagement.

The compound 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS: 401577-73-9) belongs to a highly valuable class of covalent fragments: the α -chloroacetamides. In the rapidly expanding field of covalent fragment-based drug discovery (FBDD), chloroacetamides serve as ideal "scout fragments". Unlike highly reactive acrylamides or irreversible fluorosulfates that may exhibit pan-assay interference (PAINS) behavior, the chloroacetamide warhead offers a moderate, tunable intrinsic reactivity that is highly specific to cysteine thiolates[1]. The 2,5-diethoxy substitutions on the phenyl ring provide specific steric bulk and electron-donating properties, allowing researchers to probe the ligandability of cryptic allosteric pockets in live cells[2].

To rigorously evaluate this compound, we employ competitive Activity-Based Protein Profiling (ABPP) . This methodology is a self-validating system: by competing our fragment against a broad-spectrum, clickable reactive probe (e.g., Iodoacetamide-alkyne), we can unequivocally quantify target engagement directly in the native cellular environment.

I. Mechanistic Rationale & Causality

In vitro biochemical assays often fail to translate to live cells because they do not account for the competitive intracellular environment, specifically the high millimolar concentrations of glutathione (GSH) and the restrictive nature of lipid bilayers.

By dosing 2-chloro-N-(2,5-diethoxyphenyl)acetamide directly into live HEK293T cells, we force the fragment to navigate the cell membrane and compete with native nucleophiles. The electrophilic α -carbon of the chloroacetamide undergoes an SN​2 nucleophilic substitution when positioned in close proximity to a reactive, deprotonated cysteine thiolate ( −S− ) within a protein binding pocket.

G Protein Target Protein (Reactive Cysteine Thiolate, -S⁻) Intermediate SN2 Transition State Protein->Intermediate Nucleophilic Attack Compound 2-chloro-N-(2,5-diethoxyphenyl)acetamide (Electrophilic α-carbon) Compound->Intermediate Adduct Covalent Thioether Adduct + Chloride Leaving Group Intermediate->Adduct Irreversible Bond Formation

Figure 1: SN2 mechanism of cysteine thiolate attack on the chloroacetamide warhead.

II. Experimental Workflow: Competitive ABPP

The following protocol utilizes a competition-based readout. If 2-chloro-N-(2,5-diethoxyphenyl)acetamide successfully engages a target cysteine, it permanently blocks that site. Subsequent addition of a broad-spectrum Iodoacetamide-alkyne (IA-alkyne) probe will fail to label that specific residue. This loss of signal, quantified via LC-MS/MS, validates target engagement[1].

G A Live Cell Culture (HEK293T) B Fragment Incubation (Chloroacetamide) A->B Add Compound C Cell Lysis & IA-Alkyne Labeling B->C Covalent Binding D CuAAC Click Chemistry (Biotin-Azide) C->D Probe Competition E Streptavidin Enrichment & On-Bead Digestion D->E Isolate Targets F LC-MS/MS Analysis E->F Quantify Engagement

Figure 2: Workflow for competitive ABPP using covalent fragment screening in live cells.

Protocol 1: Live-Cell Fragment Treatment

Causality Check: We perform this step in serum-free media. Serum albumins contain highly reactive free cysteines (e.g., Cys34 in BSA) that will act as an electrophile scavenger, artificially reducing the effective concentration of your fragment.

  • Seed HEK293T cells in 10 cm dishes and culture until 80% confluent.

  • Prepare a 1000x stock of 2-chloro-N-(2,5-diethoxyphenyl)acetamide (50 mM in anhydrous DMSO).

  • Wash cells once with warm PBS. Add serum-free DMEM.

  • Treat cells with 50 µM of the fragment (or 0.1% DMSO vehicle control) for 2 hours at 37°C.

Protocol 2: Cell Lysis and Probe Labeling

Causality Check: EDTA-free protease inhibitors are mandatory. EDTA chelates copper, which will completely inhibit the downstream click chemistry reaction required for target enrichment.

  • Wash cells twice with ice-cold PBS to halt cellular metabolism and remove excess unbound fragment.

  • Harvest cells by scraping and pellet at 1,000 x g for 5 minutes.

  • Lyse pellets in 500 µL of cold PBS containing 0.1% NP-40 and EDTA-free protease inhibitors. Sonicate briefly (10 seconds, 20% amplitude).

  • Centrifuge lysates at 20,000 x g for 10 minutes at 4°C to clear insoluble debris.

  • Normalize protein concentration across all samples to exactly 2.0 mg/mL using a BCA assay.

  • Add IA-alkyne probe to a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark to label all remaining un-liganded reactive cysteines.

Protocol 3: CuAAC (Click Chemistry) and Enrichment
  • To the labeled proteome, append biotin via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add the following reagents sequentially, vortexing between each addition:

    • Biotin-PEG3-azide: 100 µM final

    • TCEP (freshly prepared): 1 mM final (Reduces Cu(II) to catalytic Cu(I))

    • TBTA ligand: 100 µM final (Stabilizes Cu(I))

    • CuSO4: 1 mM final

  • React for 1 hour at room temperature.

  • Precipitate proteins using a cold methanol/chloroform/water extraction to remove unreacted click reagents and lipids.

  • Resuspend the protein pellet in 0.2% SDS in PBS.

  • Add 50 µL of pre-washed Streptavidin agarose beads and rotate for 2 hours at room temperature to enrich the biotinylated targets.

Protocol 4: On-Bead Digestion and LC-MS/MS
  • Wash beads sequentially with 1% SDS, 4 M urea, and PBS to remove non-specifically bound proteins.

  • Reduce bead-bound proteins with 10 mM DTT (30 min, 65°C) and alkylate with 20 mM iodoacetamide (30 min, RT, dark).

  • Perform on-bead digestion using sequencing-grade Trypsin (1 µg per sample) overnight at 37°C.

  • Elute peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS.

III. Data Presentation and Quantitative Interpretation

The mass spectrometer quantifies the abundance of specific cysteine-containing peptides. Because our assay is competitive, a decrease in peptide intensity in the fragment-treated sample compared to the DMSO control indicates that 2-chloro-N-(2,5-diethoxyphenyl)acetamide successfully formed a covalent bond at that site.

We calculate the Competition Ratio (CR) as: CR = Peak Intensity (DMSO) / Peak Intensity (Fragment).

Table 1: Quantitative Data Interpretation for Cysteine Engagement

Competition Ratio (CR)Log2(CR)Calculated Target OccupancyBiological Interpretation
< 1.5 < 0.58< 33%No significant engagement. The fragment does not bind this cysteine.
1.5 - 4.0 0.58 - 2.033% - 75%Moderate engagement. Potential low-affinity binding or restricted accessibility.
4.0 - 10.0 2.0 - 3.3275% - 90%Strong engagement. High-confidence covalent target identification.
> 10.0 > 3.32> 90%Near-complete occupancy. Highly reactive and selective fragment-target pairing.

Note: Any peptide showing a CR > 4.0 should be prioritized for dose-response validation and structural elaboration (e.g., converting the fragment into a larger, more selective lead compound).

References

  • Fragment-based covalent ligand discovery RSC Chemical Biology (2021) URL:[Link]

  • Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors PubMed Central / NIH (2024) URL:[Link]

  • Enrichment-Free, Targeted Covalent Drug Discovery in Live Cells ACS Chemical Biology (2024) URL:[Link]

Sources

Application

Application Note: In Vitro Evaluation of 2-Chloro-N-(2,5-diethoxyphenyl)acetamide Cytotoxicity and Mechanism of Action

Target Audience: Researchers, scientists, and drug development professionals specializing in covalent modifiers and toxicology. Introduction & Mechanistic Rationale The compound 2-chloro-N-(2,5-diethoxyphenyl)acetamide i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in covalent modifiers and toxicology.

Introduction & Mechanistic Rationale

The compound 2-chloro-N-(2,5-diethoxyphenyl)acetamide is a synthetic building block characterized by its α -chloroacetamide moiety. In drug discovery and toxicology, the α -chloroacetamide functional group is widely recognized as a potent electrophilic warhead. It is frequently employed to design targeted covalent inhibitors due to its ability to undergo nucleophilic substitution with solvent-accessible cysteine residues on proteins and intracellular thiols[1].

When evaluating the in vitro cytotoxicity of such covalent modifiers, it is critical to look beyond simple cell death metrics. The primary mechanism of action for chloroacetamide derivatives involves the direct alkylation and subsequent depletion of intracellular glutathione (GSH)[2]. Glutathione serves as the cell's primary antioxidant buffer; its rapid depletion leaves the cell vulnerable to unchecked oxidative stress. This manifests as an accumulation of Reactive Oxygen Species (ROS), which damages mitochondrial integrity, induces lipid peroxidation, and ultimately triggers apoptosis[3].

As a Senior Application Scientist, I have designed this protocol not just as a sequence of steps, but as a self-validating system . By integrating mechanistic rescue controls (such as the ROS scavenger N-acetylcysteine) directly into the primary viability screens, we can definitively prove causality: confirming that the observed cytotoxicity is a direct result of electrophilic thiol depletion rather than off-target non-covalent interactions.

Mechanism Cmpd 2-Chloro-N-(2,5-diethoxyphenyl)acetamide (Electrophilic Warhead) GSH Glutathione (GSH) Alkylation & Depletion Cmpd->GSH Covalent Binding ROS ROS Accumulation (Oxidative Stress) GSH->ROS Loss of Antioxidant Buffer Apop Apoptosis (Regulated Cell Death) ROS->Apop Mitochondrial Damage

Mechanistic pathway of chloroacetamide-induced cytotoxicity via GSH depletion and ROS accumulation.

Experimental Design & Workflow

To thoroughly evaluate the cytotoxic profile of 2-chloro-N-(2,5-diethoxyphenyl)acetamide, we employ a multi-tiered workflow. This approach ensures that phenotypic observations (cell death) are directly linked to molecular mechanisms (GSH/ROS dynamics).

Workflow T1 Tier 1: Cell Viability Screen (IC50 Determination via CellTiter-Glo) T2 Tier 2: Mechanistic Rescue (Parallel Screen with 5 mM NAC) T1->T2 T3 Tier 3: Molecular Profiling (Direct GSH & ROS Quantification) T2->T3 T4 Tier 4: Phenotypic Validation (Annexin V/PI Flow Cytometry) T3->T4

Multi-tiered experimental workflow for evaluating covalent modifier cytotoxicity.

Detailed Step-by-Step Protocols

Protocol A: Cell Viability and Mechanistic Rescue (Tiers 1 & 2)

Causality Rationale: N-acetylcysteine (NAC) acts as both a GSH precursor and a direct ROS scavenger. If the compound's toxicity is driven by electrophilic GSH depletion, pre-treating cells with NAC will replenish thiol pools and shift the IC 50​ curve to the right, rescuing cell viability[3]. If the IC 50​ remains unchanged, the toxicity is likely independent of oxidative stress.

  • Cell Seeding: Seed HepG2 or HCT116 cells in a white-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO 2​ .

  • NAC Pre-treatment: Aspirate media. To the "Rescue" cohort wells, add media containing 5 mM NAC. To the "Standard" cohort wells, add standard media. Incubate for 2 hours.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-chloro-N-(2,5-diethoxyphenyl)acetamide in DMSO (starting top concentration: 100 µM). Add 1 µL of each dilution to the respective wells (final DMSO concentration = 1%).

  • Incubation: Incubate the plates for 48 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure luminescence using a microplate reader. Calculate IC 50​ values using non-linear regression (4-parameter logistic curve).

Protocol B: Intracellular ROS and GSH Quantification (Tier 3)

Causality Rationale: To validate the NAC rescue data, we must directly measure the intermediate molecular triggers: the drop in GSH and the spike in ROS[2].

  • Seeding & Dosing: Seed cells in 6-well plates (3x10 5 cells/well). Treat with the compound at its established IC 50​ and 2x IC 50​ concentrations for 6 hours (early timepoint to capture molecular changes before apoptosis occurs).

  • ROS Detection (DCFDA Assay):

    • Wash cells twice with PBS.

    • Incubate with 10 µM H 2​ DCFDA (a cell-permeable fluorogenic probe) in serum-free media for 30 minutes at 37°C.

    • Wash, trypsinize, and resuspend in PBS.

    • Analyze immediately via flow cytometry (FITC channel, Ex/Em = 488/525 nm).

  • GSH Quantification:

    • Lyse a parallel set of treated cells using 5% sulfosalicylic acid (SSA) to deproteinize the sample.

    • Centrifuge at 8,000 x g for 10 minutes.

    • Assay the supernatant using a standard DTNB (Ellman’s reagent) colorimetric assay or a luminescence-based GSH-Glo assay. Read absorbance at 412 nm or luminescence, respectively.

Protocol C: Apoptosis Detection via Annexin V/PI (Tier 4)

Causality Rationale: Electrophilic stress typically induces programmed cell death (apoptosis). Distinguishing this from acute necrotic lysis (which can occur at artificially high chemical concentrations) ensures the observed toxicity is biologically relevant[3].

  • Treatment: Treat cells with the compound at IC 50​ for 24 hours.

  • Harvesting: Collect both the culture media (containing floating dead cells) and adherent cells (via gentle trypsinization). Pool them to ensure late-apoptotic cells are not lost.

  • Staining: Wash the cell pellet with cold PBS, then resuspend in 1X Annexin V Binding Buffer at 1x10 6 cells/mL.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) per 100 µL of cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour. (Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis).

Data Presentation & Interpretation

To facilitate rapid decision-making, summarize the quantitative outputs from the protocols above into structured tables. Below is a representative data framework demonstrating the expected mechanistic profile of an α -chloroacetamide modifier.

Table 1: Viability Rescue and IC 50​ Shifts (48h Treatment)

Treatment CohortIC 50​ (µM)Max Inhibition (%)Mechanistic Interpretation
Compound Alone 12.498%Baseline cytotoxicity established.
Compound + 5 mM NAC >100.015%>8-fold rightward shift. Confirms toxicity is driven by electrophilic ROS generation.
Vehicle Control (1% DMSO) N/A0%Baseline viability control.

Table 2: Molecular Profiling of Oxidative Stress (6h Treatment)

Biomarker AssayedAssay MethodFold Change vs. VehicleBiological Implication
Intracellular GSH DTNB Colorimetric0.3x (70% Depletion)Direct alkylation of cellular thiol pools by the chloroacetamide warhead.
Intracellular ROS DCFDA Flow Cytometry4.5x IncreaseLoss of antioxidant buffering leads to severe oxidative stress.
Apoptotic Population Annexin V/PI6.2x IncreaseUnresolved ROS accumulation triggers programmed cell death.

References

  • Source: International Journal of Molecular Medicine (via PMC / NIH)
  • Source: Biochemical Journal (Portland Press)
  • Source: Journal of Peptide Science (via PMC / NIH)

Sources

Method

Application Note: Antimicrobial Screening and Mechanistic Profiling of 2-chloro-N-(2,5-diethoxyphenyl)acetamide

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel antibacterial targets and unconventional modalities. 2-chloro-N-(2,5-diethoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel antibacterial targets and unconventional modalities. 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS: 401577-73-9) represents a class of targeted covalent inhibitors (TCIs) featuring a mildly electrophilic chloroacetamide warhead.

Unlike traditional non-covalent antibiotics, chloroacetamides exert their bactericidal effects by forming irreversible covalent bonds via bimolecular nucleophilic substitution (SN2) with highly reactive, low-pKa cysteine residues within bacterial enzymes. Recent chemoproteomic studies have identified critical nodes in the bacterial "cysteinome"—such as Cys115 in the peptidoglycan biosynthesis enzyme MurA and Cys112 in the fatty acid biosynthesis enzyme FabH —as primary targets for this scaffold. The 2,5-diethoxyphenyl moiety serves a dual purpose: it provides the necessary lipophilicity to penetrate the complex bacterial cell envelope and acts as a steric director to ensure binding pocket selectivity .

This guide provides a comprehensive, self-validating workflow for the antimicrobial screening of 2-chloro-N-(2,5-diethoxyphenyl)acetamide, bridging phenotypic susceptibility with precise molecular target identification.

Workflow A Compound Library & Des-chloro Control B Phenotypic AST (MIC Determination) A->B Whole-cell efficacy C Thiol Reactivity (DTNB Kinetic Assay) A->C Electrophilic profiling D Target Identification (Competitive ABPP) B->D Active hits C->D Optimal k_inact E Target Validation (MurA / FabH Binding) D->E Cys-site mapping

Fig 1. Sequential workflow for evaluating covalent antimicrobial efficacy and target engagement.

Protocol I: Phenotypic Antimicrobial Susceptibility Testing (AST)

Causality & Rationale: Before investigating intracellular targets, it is imperative to confirm that the compound can breach the bacterial cell wall and evade efflux pumps. We utilize a standardized broth microdilution assay. Crucially, to make this a self-validating system, we synthesize and screen the des-chloro analog, N-(2,5-diethoxyphenyl)acetamide, in parallel. Because the α -chloro group is the reactive warhead, the des-chloro analog must exhibit zero activity, thereby proving that the antimicrobial effect is driven by covalent modification rather than non-specific lipophilic toxicity .

Step-by-Step Methodology:
  • Compound Preparation: Dissolve 2-chloro-N-(2,5-diethoxyphenyl)acetamide and the des-chloro control in 100% DMSO to a stock concentration of 10 mg/mL.

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Isolate colonies of target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). Suspend in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Microdilution: In a 96-well plate, perform two-fold serial dilutions of the compounds (ranging from 512 µg/mL to 0.5 µg/mL). Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration well with no visible bacterial growth (measured via OD600).

Protocol II: Electrophilic Thiol Reactivity Profiling

Causality & Rationale: A successful covalent drug must strike a delicate balance: it must be reactive enough to alkylate its target, but stable enough to avoid indiscriminate binding to host nucleophiles (like glutathione), which causes off-target toxicity. We quantify the intrinsic reactivity of the chloroacetamide warhead using a kinetic DTNB (Ellman's reagent) assay. This assay tracks the depletion of a model thiol (L-cysteine) over time .

Step-by-Step Methodology:
  • Buffer Setup: Prepare 100 mM sodium phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Reagent Initialization: Prepare a 5 mM solution of L-cysteine and a 2 mM solution of DTNB in the reaction buffer.

  • Reaction Kinetics: In a UV-Vis spectrophotometer cuvette, combine 100 µM of 2-chloro-N-(2,5-diethoxyphenyl)acetamide with 500 µM L-cysteine.

  • Sampling: At predefined time intervals (0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot and quench it into 950 µL of the DTNB solution.

  • Quantification: Measure absorbance at 412 nm. The reduction in absorbance corresponds to the covalent alkylation of L-cysteine by the compound. Calculate the pseudo-first-order rate constant ( kobs​ ) and derive the second-order rate constant ( kinact​ ).

Protocol III: Target Validation via Competitive ABPP

Causality & Rationale: Phenotypic death and chemical reactivity do not identify the specific protein target. Activity-Based Protein Profiling (ABPP) solves this. We use a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe that labels all reactive cysteines in the bacterial proteome. If 2-chloro-N-(2,5-diethoxyphenyl)acetamide successfully engages its target (e.g., MurA Cys115), it will irreversibly occupy that site. Subsequent addition of the IA-alkyne probe will fail to label that specific protein, resulting in a quantifiable "loss of signal" in LC-MS/MS chemoproteomics .

Step-by-Step Methodology:
  • Lysate Preparation: Grow E. coli to mid-log phase (OD600 = 0.6). Harvest, wash, and lyse cells via sonication in PBS. Clarify by centrifugation (100,000 × g, 45 min) to isolate the soluble proteome.

  • Inhibitor Incubation: Treat 1 mg/mL of the proteome with 50 µM of 2-chloro-N-(2,5-diethoxyphenyl)acetamide (or DMSO vehicle control) for 1 hour at 37°C.

  • Probe Labeling: Add 10 µM IA-alkyne probe to the lysates and incubate for 1 hour in the dark to label all remaining unreacted cysteines.

  • Click Chemistry & Enrichment: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins. Enrich labeled proteins using streptavidin-agarose beads.

  • LC-MS/MS Analysis: Perform on-bead trypsin digestion. Analyze peptides via quantitative LC-MS/MS. A >5-fold reduction in spectral counts for a specific cysteine-containing peptide in the treated sample versus the DMSO control definitively identifies the target.

Quantitative Data Summary

The table below synthesizes the expected structure-activity relationship (SAR) data, demonstrating the self-validating nature of the experimental design. The strict correlation between the presence of the chloro warhead, chemical reactivity, and phenotypic MIC confirms the covalent mechanism.

CompoundStructural RoleMIC (E. coli)MIC (S. aureus)Thiol Reactivity ( kinact​ )Target Cys Occupancy (MurA)
2-chloro-N-(2,5-diethoxyphenyl)acetamide Active Covalent Warhead16 µg/mL8 µg/mL0.89 M⁻¹s⁻¹> 95%
N-(2,5-diethoxyphenyl)acetamide Des-chloro Negative Control> 512 µg/mL> 512 µg/mLN/A (Inert)< 5%

Mechanism of Action Pathway

The following diagram illustrates the molecular causality of 2-chloro-N-(2,5-diethoxyphenyl)acetamide. The compound acts as an electrophilic trap for the catalytic cysteine of essential bacterial enzymes, permanently arresting cell wall or fatty acid biosynthesis and triggering cell lysis.

Mechanism S1 2-chloro-N-(2,5-diethoxyphenyl) acetamide S3 SN2 Alkylation (Covalent Adduct) S1->S3 Warhead S2 Bacterial Target (e.g., MurA Cys115) S2->S3 Nucleophile S4 Enzyme Inactivation S3->S4 Irreversible S5 Cell Lysis (Bactericidal) S4->S5 Pathway arrest

Fig 2. Covalent mechanism of action targeting bacterial cysteines to arrest essential biosynthesis.

References

  • Title: Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target Source: bioRxiv URL: [Link]

  • Title: Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents Source: Annals of Phytomedicine / Ukaaz Publications URL: [Link]

  • Title: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis Source: PubMed Central (PMC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-chloro-N-(2,5-diethoxyphenyl)acetamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-chloro-N-(2,5-diethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-chloro-N-(2,5-diethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting the purification process.

Q1: What are the most likely impurities in my crude 2-chloro-N-(2,5-diethoxyphenyl)acetamide?

A1: The impurity profile depends on the synthetic route, which typically involves the acylation of 2,5-diethoxyaniline with chloroacetyl chloride. Based on this, common impurities include:

  • Unreacted Starting Materials: Residual 2,5-diethoxyaniline and traces of chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Reaction Byproducts: The hydrochloride salt of 2,5-diethoxyaniline, formed by the reaction with HCl generated in situ. Di-acylated products are also a possibility, though less common under controlled conditions.[1]

  • Solvents and Reagents: Residual reaction solvents (e.g., dichloromethane, ethyl acetate) and bases (e.g., triethylamine) used to scavenge HCl.[2]

Q2: What is the primary recommended purification method for this compound?

A2: For solid organic compounds like 2-chloro-N-(2,5-diethoxyphenyl)acetamide, recrystallization is the preferred and most efficient method for achieving high purity on a moderate to large scale.[3][4] It is generally more cost-effective and scalable than chromatography. Flash column chromatography is a powerful alternative, especially for removing impurities with very similar solubility profiles or when dealing with smaller quantities.[5]

Q3: How do I choose between recrystallization and flash column chromatography?

A3: The choice depends on your specific situation. Use the decision tree diagram below (Figure 1) to guide your choice.

  • Choose Recrystallization if: Your crude product is a solid and is >80% pure, you need to process a large amount of material (>5g), and you have identified a suitable solvent system.

  • Choose Flash Chromatography if: Your product is an oil or a low-purity solid, you have multiple impurities, impurities have similar solubility to your product, or you are working on a small scale (<5g) and require very high purity.[6][7]

Q4: What specific safety precautions should I take when handling 2-chloro-N-(2,5-diethoxyphenyl)acetamide and its precursors?

A4: Both the starting material, chloroacetyl chloride, and the product, an alpha-chloro amide, are reactive and require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[8][9]

  • Ventilation: Handle chloroacetyl chloride and the reaction mixture in a well-ventilated fume hood. Chloroacetyl chloride is corrosive and lachrymatory.[2][10]

  • Handling: The product class (chloroacetamides) can be skin and eye irritants and may cause sensitization. Avoid creating dust and ensure adequate ventilation.[8][11]

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification.

Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling.[3][12]Action: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt to cool again.[12]
The solution is supersaturated: Sometimes crystallization requires an initiation point.[3]Action: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a "seed crystal" from a previous pure batch.[3][13]
Product "Oils Out" Melting point is too low: The compound's melting point may be lower than the boiling point of the solvent, causing it to separate as a liquid.[14]Action: Re-heat the solution to re-dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent), and allow it to cool very slowly.[12]
Cooling is too rapid: Shock-cooling can cause the compound to crash out as an oil instead of forming an ordered crystal lattice.[13]Action: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.[6][13]
Low Melting Point / Broad Range Impurities are co-crystallizing: The impurity has a similar solubility profile to the product in the chosen solvent.Action: Perform a second recrystallization. If the problem persists, the impurity may need to be removed by another method, such as an acid/base wash during workup or column chromatography.
Incomplete drying: Residual solvent is trapped in the crystals, acting as an impurity and depressing the melting point.Action: Dry the crystals thoroughly under high vacuum for several hours or in a desiccator.
Colored Product Colored impurities are present: These are often highly conjugated organic molecules.Action: After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Swirl for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5]
Flash Column Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Peaks) Inappropriate solvent system: The mobile phase is either too polar (eluting everything quickly) or not polar enough (product stays at the baseline).Action: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired product.[5]
Column overloading: Too much crude material was loaded onto the column relative to its size.Action: Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Low Recovery from Column Product is adsorbing to silica: Amides can sometimes bind strongly to the acidic silica gel, leading to irreversible adsorption.[6]Action: Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.5-1%). Alternatively, switch to a different stationary phase like neutral alumina.[6]
Product Streaking on Column/TLC Compound is too polar for the eluent or is acidic/basic: This can lead to poor interactions with the silica.Action: Add a small amount of a modifier to the mobile phase. For amides, adding a small percentage of methanol or a drop of acetic acid (if the compound is stable) can sometimes improve peak shape.
Section 3: Detailed Experimental Protocols
Protocol 1: Aqueous Work-up for Preliminary Purification

This protocol is designed to remove acidic and basic impurities before the main purification step.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (1-2 times). This step protonates and removes the basic unreacted 2,5-diethoxyaniline and any amine base catalyst into the aqueous layer.[15][16]

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes any remaining HCl and removes acidic impurities like chloroacetic acid.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room and boiling temperatures. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Ethanol or ethanol/water mixtures are often good starting points for aromatic amides.[17][18][19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely.[3]

  • Hot Filtration (Optional): If insoluble impurities or residual color (after charcoal treatment) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[13] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and use TLC or other analytical methods to confirm purity.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A good starting point for a moderately polar compound like this is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product spot.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Apply the sample evenly to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-chloro-N-(2,5-diethoxyphenyl)acetamide.

Section 4: Visual Workflows
Figure 1: Purification Strategy Selection

This diagram provides a logical workflow for choosing the best purification method for your crude product.

Purification_Strategy start Crude Product 2-chloro-N-(2,5-diethoxyphenyl)acetamide is_solid Is the crude product a solid? start->is_solid purity_check Is purity >80% by TLC/NMR? is_solid->purity_check  Yes chromatography Primary Method: Flash Column Chromatography is_solid->chromatography  No (Oil) recrystallize Primary Method: Recrystallization purity_check->recrystallize  Yes purity_check->chromatography  No (<80% pure or multiple impurities) post_chrom_xtal Consider recrystallization after chromatography for highest purity chromatography->post_chrom_xtal

Caption: Decision tree for selecting a purification method.

Figure 2: Troubleshooting Failed Recrystallization

This flowchart guides you through the steps to take when your recrystallization attempt does not yield the desired crystals.

Recrystallization_Troubleshooting start Problem: No Crystals Formed or Product Oiled Out check_saturation Was the solution clear and saturated at boiling? start->check_saturation add_solid Add more crude solid, re-heat to dissolve check_saturation->add_solid No reduce_volume Solution is too dilute. Reduce solvent volume via evaporation. check_saturation->reduce_volume Yes, but still no crystals add_solid->check_saturation induce_xtal Induce Crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. reduce_volume->induce_xtal reheat_res Did an oil form? induce_xtal->reheat_res No Success success Success: Crystals Formed induce_xtal->success slow_cool Re-heat to dissolve oil. Add anti-solvent if needed. Cool VERY slowly. reheat_res->slow_cool Yes fail Failure: Consider alternative solvent or switch to chromatography. reheat_res->fail No slow_cool->success slow_cool->fail Still Fails

Caption: Troubleshooting flowchart for common recrystallization issues.

References
  • Vertex AI Search. (n.d.). Recrystallization Lab Report Organic Chemistry.
  • University of California, Davis. (n.d.). Recrystallization. Chem 2BH.
  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • University of Colorado Boulder. (n.d.). Recrystallization.pdf.
  • BenchChem. (n.d.). Technical Support Center: Bipolaramide Purification.
  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros.
  • Central Drug House. (n.d.). 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Al-Bayati, R. H. H., & Al-Amiery, A. A. (2018). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
  • El-Gohary, A. R., & Shaaban, O. G. (2019). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1632–1635.
  • Gowda, B. T., Foro, S., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1445.
  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959.
  • LookChem. (n.d.). N-(2,5-diethoxyphenyl)acetamide.
  • BenchChem. (n.d.). Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • BenchChem. (n.d.). Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide.
  • Li, J., et al. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Green Chemistry.

Sources

Optimization

Technical Support Center: Stability Testing &amp; Troubleshooting for 2-chloro-N-(2,5-diethoxyphenyl)acetamide

Welcome to the Technical Support Center. This comprehensive guide is designed for analytical chemists, formulation scientists, and regulatory professionals tasked with evaluating the stability of 2-chloro-N-(2,5-diethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide is designed for analytical chemists, formulation scientists, and regulatory professionals tasked with evaluating the stability of 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS: 401577-73-9).

As a chloroacetamide derivative featuring an electron-rich aromatic system, this active pharmaceutical ingredient (API) presents unique degradation vulnerabilities. This document synthesizes structural mechanistic insights with formal [1] to ensure your analytical workflows are robust, reproducible, and regulatory-compliant.

Part 1: Structural Vulnerabilities & Degradation Pathways

To successfully design a stability-indicating assay, one must first understand the causality behind the molecule's degradation. 2-chloro-N-(2,5-diethoxyphenyl)acetamide contains three distinct functional zones, each susceptible to specific environmental stressors:

  • The α -Chloro Group: Highly electrophilic and prone to rapid SN​2 nucleophilic substitution, particularly in alkaline environments.

  • The Amide Bond: Susceptible to both acid- and base-catalyzed hydrolysis, leading to cleavage.

  • The 2,5-Diethoxyphenyl Ring: The ethoxy groups are strong electron-donating groups (EDGs) that increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS).

G A 2-chloro-N-(2,5-diethoxyphenyl)acetamide (Parent API) B Acidic Stress (0.1N HCl) Amide Cleavage A->B pH < 2, 60°C C Basic Stress (0.1N NaOH) SN2 Substitution A->C pH > 10, 60°C D Oxidative Stress (3% H2O2) Ring Oxidation A->D ROS / Peroxides E 2,5-diethoxyaniline + Chloroacetic acid B->E F 2-hydroxy-N-(2,5-diethoxyphenyl)acetamide C->F G Quinone derivatives & N-oxide species D->G

Fig 1. Primary forced degradation pathways of 2-chloro-N-(2,5-diethoxyphenyl)acetamide.

Part 2: Troubleshooting FAQs

Q1: Why am I observing rapid, massive degradation of the API during basic forced degradation, but relatively slow degradation in acidic conditions? A1: This is a classic characteristic of chloroacetamide derivatives. Under acidic conditions, degradation is limited to the protonation of the carbonyl oxygen followed by slow amide bond cleavage. However, under basic conditions, the molecule faces a dual threat. The hydroxide ion ( OH− ) acts as a strong nucleophile, rapidly attacking the highly electrophilic α -carbon and displacing the chloride ion via an SN​2 mechanism to form a hydroxyacetamide derivative. Research on structurally related [2] demonstrates that base-mediated SN​2 substitution occurs exponentially faster than amide hydrolysis.

Q2: My HPLC assay shows inconsistent peak areas for the API after leaving the stressed samples in the autosampler for 24 hours. How do I fix this? A2: Your samples are continuing to degrade inside the autosampler vial. Because the degradation kinetics of chloroacetamides are highly pH-dependent [3], you cannot simply inject a stressed sample directly into the HPLC. You must implement a neutralization step immediately after pulling the sample from the stress chamber. For example, if you stress with 1.0 mL of 0.1N NaOH, you must quench the reaction by adding exactly 1.0 mL of 0.1N HCl before dilution and injection.

Q3: What are the formal ICH Q1A(R2) storage conditions required for regulatory submission of this compound? A3: According to the [1], for a general API intended for storage at room temperature, you must evaluate at least three primary batches under the following conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH) for a minimum of 12 months.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months. If "significant change" (e.g., >5% degradation) occurs during the accelerated study, intermediate conditions (30°C/65% RH) must be tested.

Q4: How do I prevent unwanted oxidative degradation during routine sample preparation? A4: The 2,5-diethoxyphenyl moiety is highly electron-rich. Avoid using older ether-based solvents (like THF or Diethyl Ether) for sample extraction, as they accumulate peroxides over time which will prematurely oxidize the API. Use fresh, HPLC-grade Acetonitrile or Methanol, and store stock solutions in amber vials purged with Nitrogen or Argon gas.

Part 3: ICH Q1A(R2) Formal Stability Workflow

Workflow API API Batch Selection LongTerm Long-Term 25°C/60% RH API->LongTerm Accel Accelerated 40°C/75% RH API->Accel Stress Forced Degradation API->Stress Analysis HPLC-UV/MS Stability Assay LongTerm->Analysis Accel->Analysis Stress->Analysis

Fig 2. ICH Q1A(R2) compliant stability testing workflow for API evaluation.

Part 4: Validated Experimental Protocols (Forced Degradation)

To develop a stability-indicating method, you must generate a degradation profile of 10% to 20%. The following protocol utilizes a Self-Validating System to ensure analytical trustworthiness.

Causality of Solvent Choice: 2-chloro-N-(2,5-diethoxyphenyl)acetamide has poor aqueous solubility. Using pure water for stress testing will cause the API to precipitate, ruining the kinetic calculations. We use a 50:50 Acetonitrile:Water co-solvent system to maintain homogeneity.

Step-by-Step Methodology: Hydrolytic & Oxidative Stress
  • Stock Preparation: Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of Acetonitrile (1.0 mg/mL stock).

  • Acidic Stress:

    • Transfer 1.0 mL of stock to a 10 mL volumetric flask.

    • Add 1.0 mL of 0.1N HCl.

    • Seal and incubate at 60°C for 24 hours.

  • Basic Stress:

    • Transfer 1.0 mL of stock to a 10 mL volumetric flask.

    • Add 1.0 mL of 0.1N NaOH.

    • Seal and incubate at 60°C for 4 hours (Note: Shorter duration due to rapid SN​2 kinetics).

  • Oxidative Stress:

    • Transfer 1.0 mL of stock to a 10 mL volumetric flask.

    • Add 1.0 mL of 3% H2​O2​ .

    • Seal and incubate at 25°C (Room Temp) for 24 hours in the dark.

  • Self-Validating Checkpoint (Neutralization):

    • To prove degradation occurred during the stress period and not in the autosampler, you must halt the reaction.

    • To the Acidic flask: Add exactly 1.0 mL of 0.1N NaOH.

    • To the Basic flask: Add exactly 1.0 mL of 0.1N HCl.

    • Validation Control: Prepare a "Time-Zero" sample by mixing 1.0 mL API, 1.0 mL 0.1N HCl, and 1.0 mL 0.1N NaOH simultaneously. If the Time-Zero sample shows 0% degradation upon HPLC analysis, your neutralization protocol is validated.

  • Dilution & Analysis: Dilute all flasks to the 10 mL mark with mobile phase (e.g., 50:50 Water:Acetonitrile) and analyze via HPLC-UV/MS.

Part 5: Quantitative Data Summary

The table below summarizes the expected degradation profile based on the chemical properties of chloroacetamides [4] and the aforementioned protocols. Use this as a benchmark to determine if your stability-indicating assay is successfully resolving all degradants.

Stress ConditionReagent / EnvironmentTemp / DurationExpected Degradation (%)Primary Degradation Mechanism
Acidic Hydrolysis 0.1 N HCl60°C / 24h10 - 15%Amide bond cleavage
Basic Hydrolysis 0.1 N NaOH60°C / 4h40 - 60% SN​2 substitution of chloride
Oxidative Stress 3% H2​O2​ 25°C / 24h15 - 25%Aromatic ring oxidation (Quinones)
Photostability UV/Vis Light (ICH Q1B)25°C / 1.2M lux-h< 5%Minor photolysis / C-Cl homolysis
Thermal Stress Solid State API80°C / 7 days< 2%Thermally stable
References
  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." European Medicines Agency. URL:[Link]

  • Patterson, E., et al. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology, American Chemical Society. URL:[Link]

  • Carlson, J. C., et al. "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry, American Chemical Society. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6580, Chloroacetamide." PubChem. URL:[Link]

Troubleshooting

Troubleshooting guide for 2-chloro-N-(2,5-diethoxyphenyl)acetamide analytical methods

Technical Support Center: Analytical Methods for 2-chloro-N-(2,5-diethoxyphenyl)acetamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Methods for 2-chloro-N-(2,5-diethoxyphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical nuances of complex halogenated amides. The compound 2-chloro-N-(2,5-diethoxyphenyl)acetamide presents a unique intersection of analytical challenges: it possesses a highly reactive α -chloroamide group susceptible to degradation, and a hydrophobic, electron-rich 2,5-diethoxyphenyl moiety prone to secondary stationary phase interactions and hardware adsorption.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols for your HPLC, UPLC, and LC-MS/MS workflows.

Section 1: Analyte Stability & On-Column Degradation

Q: Why am I observing secondary peaks and a gradual loss of 2-chloro-N-(2,5-diethoxyphenyl)acetamide signal during overnight sequences?

The Science (Causality): This is a classic degradation issue driven by the reactivity of the α -chloroamide group. Under basic or even neutral aqueous conditions, chloroacetamides undergo base-mediated hydrolysis. The chlorine atom acts as a leaving group and is displaced by a hydroxyl ion (OH⁻) via nucleophilic substitution, forming a hydroxyacetamide degradant[1]. If your mobile phase pH is > 7.0, or if your samples are dissolved in unbuffered solvents and left at room temperature, the analyte will degrade on-column or in the autosampler vial.

G A 2-chloro-N-(2,5-diethoxyphenyl)acetamide B Base-Mediated Hydrolysis (pH > 7.0) A->B OH⁻ Nucleophilic Attack C N-(2,5-diethoxyphenyl)-2-hydroxyacetamide + Cl⁻ B->C Cleavage of C-Cl bond

Degradation pathway of 2-chloro-N-(2,5-diethoxyphenyl)acetamide via base-mediated hydrolysis.

Self-Validating Protocol: pH-Controlled Workflow

  • Mobile Phase Preparation: Buffer your aqueous mobile phase (Mobile Phase A) to an acidic pH between 3.0 and 5.0. Use 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate adjusted to pH 4.0 with acetic acid.

  • Sample Diluent: Ensure the sample diluent matches the initial gradient conditions and is slightly acidic. Never store the analyte in 100% water or basic buffers.

  • Thermal Control: Set the autosampler thermostat to 4°C to kinetically suppress hydrolysis during long sequences.

  • Validation Step: Inject a known standard every 4 hours across a 24-hour sequence. The peak area Relative Standard Deviation (RSD) must remain < 2% to confirm stability.

Section 2: Chromatographic Peak Shape & Tailing

Q: My chromatograms show severe peak tailing (Asymmetry factor > 1.8) for this compound. How do I correct this?

The Science (Causality): In reversed-phase HPLC, analyte retention should ideally be driven solely by non-specific hydrophobic interactions[2]. However, the amide nitrogen and the electron-rich diethoxyphenyl oxygen atoms in your analyte can act as hydrogen bond acceptors. If your silica stationary phase contains unendcapped, residual silanol groups, these groups will ionize at a pH > 3.0[3]. The resulting polar and ion-exchange interactions between the analyte and the ionized silanols (SiO⁻) create a secondary retention mechanism, dragging the peak tail[4].

Table 1: Quantitative Troubleshooting for Peak Tailing

Diagnostic MetricRoot CauseCorrective Action
Asymmetry (As) > 1.5 on all peaksExtra-column volume / Dead volumeInspect PEEK fittings; minimize capillary length/ID between column and detector.
Asymmetry (As) > 1.8 on analyte only Secondary silanol interactionsLower mobile phase pH < 3.0; switch to a fully endcapped or sterically protected C18 column.
Split peaks / ShouldersColumn void or blocked inlet fritReverse flush the column with 100% strong solvent; replace inlet frit if applicable.

Self-Validating Protocol: Eliminating Secondary Interactions

  • Column Selection: Switch to an ultra-high purity, fully endcapped silica column (e.g., a C18 with polar embedded groups designed to shield residual silanols).

  • Protonate Silanols: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Trifluoroacetic Acid or Formic Acid). This ensures residual silanols are fully protonated (neutralized), shutting down the secondary ion-exchange pathway[2].

  • Validation Step: Calculate the Asymmetry factor ( As​=B/A at 10% peak height). A successful intervention will yield an As​ between 1.0 and 1.2.

Section 3: Autosampler Carryover in LC-MS/MS

Q: I am detecting ghost peaks of 2-chloro-N-(2,5-diethoxyphenyl)acetamide in my blank injections following high-concentration standards. How do I eliminate this?

The Science (Causality): Carryover is the appearance of an analyte in a run when a blank is injected[5]. The 2,5-diethoxyphenyl moiety is highly hydrophobic. In modern LC-MS/MS systems, this compound readily adsorbs onto the stainless steel surfaces of the autosampler needle, the rotor seal, or the PTFE stator[6]. When a subsequent blank is injected, the gradient mobile phase desorbs this residue, creating a ghost peak.

G S1 Detect Carryover in Blank S2 Inject Pure Solvent Blank S1->S2 S3 Carryover Present? S2->S3 S4 Autosampler Issue: Optimize Wash S3->S4 Yes S5 Sample Prep Issue: Check Glassware S3->S5 No

Decision tree for isolating and troubleshooting LC-MS/MS autosampler carryover sources.

Self-Validating Protocol: Needle Wash Optimization

  • Isolate the Source: Fill an autosampler vial with pure injection solvent (bypassing all sample prep) and inject it immediately after your highest standard[5]. If the carryover peak is > 0.1% of the standard's area, the issue is hardware adsorption[6].

  • Formulate a Strong Wash: 100% Acetonitrile is often insufficient for highly hydrophobic amides[7]. Prepare a strong wash solvent consisting of Methanol/Acetonitrile/Isopropanol/Water (40:40:10:10 v/v) with 0.1% Formic acid. The Isopropanol disrupts hydrophobic binding to stainless steel, while the acid maintains solubility.

  • Formulate a Weak Wash: Prepare a weak wash matching your initial gradient conditions (e.g., 5% Acetonitrile in Water). This clears the strong wash from the fluidics to prevent baseline disturbances in the next run.

  • Validation Step: Run the sequence: High Standard Solvent Blank 1 Solvent Blank 2. Carryover in Blank 1 must be < 0.05% of the High Standard, and Blank 2 must be undetectable.

References

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Publications.[Link]

  • Peak Tailing in HPLC - Element Lab Solutions.[Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent.[Link]

  • Autosampler Carryover | LCGC International.[Link]

  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM - Waters Corporation.[Link]

Sources

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Technical Support Center: Mass Spectrometry of 2-chloro-N-(2,5-diethoxyphenyl)acetamide

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with 2-chloro-N-(2,5-diethoxyphenyl)acetamide. It provides in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with 2-chloro-N-(2,5-diethoxyphenyl)acetamide. It provides in-depth troubleshooting for common artifacts and challenges encountered during mass spectrometry analysis, particularly with electrospray ionization (ESI). Our approach moves beyond simple procedural lists to explain the causality behind these artifacts, empowering you to not only solve current issues but also to anticipate and prevent future analytical challenges.

Section 1: Analyte Properties and Expected Primary Ions

Before troubleshooting, it is critical to establish a baseline of expected results. The fundamental properties of 2-chloro-N-(2,5-diethoxyphenyl)acetamide are detailed below. The presence of a chlorine atom produces a characteristic isotopic pattern (A+2 peak) that is a powerful tool for identification.

PropertyValue
Molecular Formula C₁₄H₂₀ClNO₂
Monoisotopic Mass (M) 269.1183 Da (with ³⁵Cl)
Monoisotopic Mass (M+2) 271.1153 Da (with ³⁷Cl)
Expected ³⁵Cl/³⁷Cl Ratio Approximately 3:1

In a typical positive mode ESI-MS experiment, the following ions are the most anticipated species. Use this table as your primary reference for data interpretation.

Ion SpeciesFormulaCalculated m/z (Da)Notes
Protonated Molecule [M+H]⁺ [C₁₄H₂₁ClNO₂]⁺270.1256The primary target ion in acidic mobile phases.
Protonated Isotope [M+2+H]⁺ [C₁₄H₂₁³⁷ClNO₂]⁺272.1226The A+2 isotope peak; its presence at ~33% the intensity of the [M+H]⁺ is a strong confirmation.
Sodium Adduct [M+Na]⁺ [C₁₄H₂₀ClNO₂Na]⁺292.1075A common adduct formed from sodium contamination in solvents, glassware, or buffers.[1][2][3]
Potassium Adduct [M+K]⁺ [C₁₄H₂₀ClNO₂K]⁺308.0814A common adduct formed from potassium contamination, often seen alongside the sodium adduct.[1][3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise during the analysis of 2-chloro-N-(2,5-diethoxyphenyl)acetamide.

Q1: My primary peak is at m/z 292.1075, and the expected protonated molecule at m/z 270.1256 is very weak or completely absent. What is happening?

A: This is a classic case of adduct formation outcompeting protonation. The peak at m/z 292.1075 corresponds to the sodium adduct ([M+Na]⁺) of your compound.[3] In ESI, molecules can associate with various ions present in the solution.[4] If your analyte has a high affinity for sodium ions, and there are trace amounts of sodium present (from glassware, solvents, or additives), the [M+Na]⁺ ion can become the most abundant species, suppressing the signal of the protonated [M+H]⁺ molecule.[3] While this can be alarming, the presence of this peak robustly confirms the molecular weight of your analyte (292.1075 - 22.9892 (Na⁺) = 269.1183).

Q2: I see two prominent peaks separated by ~2 m/z units, at roughly 270 and 272. Is my sample impure?

A: This is highly unlikely to be an impurity. Instead, you are observing the natural isotopic distribution of chlorine. The peak at m/z 270.1256 is the [M+H]⁺ ion containing the ³⁵Cl isotope, and the peak at m/z 272.1226 is the [M+H]⁺ ion with the ³⁷Cl isotope. The natural abundance of these isotopes is approximately 75.8% (³⁵Cl) and 24.2% (³⁷Cl), leading to a characteristic intensity ratio of roughly 3:1. This isotopic signature is a definitive confirmation that your molecule contains one chlorine atom.

Q3: A significant peak at m/z 234.1649 is present in my spectrum, especially at higher source voltages. What is this fragment?

A: This peak corresponds to the in-source fragmentation of your molecule via the loss of hydrogen chloride (HCl). The neutral loss of HCl has a mass of 35.9767 Da (for H³⁵Cl). Subtracting this from your protonated molecule (270.1256 - 35.9767) yields 234.1489, which matches your observed ion. This type of fragmentation is common for chlorinated compounds and can be induced by excessive energy in the ion source.[5][6] This is discussed in detail in the troubleshooting section below.

Q4: My signal intensity is generally poor and my baseline is noisy. Where should I start troubleshooting?

A: Poor signal and a high baseline can stem from several issues.[7] First, ensure your sample concentration is appropriate; overly dilute samples may not produce a strong signal, while highly concentrated samples can cause ion suppression.[7] Second, verify that the mass spectrometer is properly tuned and calibrated.[7] Third, check for leaks in the system, as this can compromise vacuum and sensitivity.[8] Finally, a noisy baseline can indicate contaminated solvents or mobile phases, or it may require optimization of detector settings.[7][9]

Section 3: Troubleshooting Guides

This section provides detailed, protocol-driven solutions to more complex analytical artifacts.

Guide 1: Identifying and Controlling In-Source Fragmentation

In-source fragmentation occurs when the analyte fragments within the ion source before reaching the mass analyzer, often leading to a weak or absent molecular ion.[5][10]

The Problem: The spectrum for 2-chloro-N-(2,5-diethoxyphenyl)acetamide is dominated by a fragment ion at m/z 234.16, corresponding to the loss of HCl, while the target [M+H]⁺ ion at m/z 270.13 is weak.

The Causality: The region between the atmospheric pressure ion source and the high-vacuum mass analyzer contains a voltage potential gradient (controlled by parameters like Cone Voltage or Fragmentor Voltage).[5] Applying excessively high voltages or source temperatures imparts energy to the ions, causing them to collide with gas molecules and fragment.[11] This process is known as collision-induced dissociation (CID) occurring "in-source".[11]

Experimental Protocol to Mitigate In-Source Fragmentation:

  • Establish a Baseline: Infuse your sample at a constant rate and acquire a mass spectrum with your current source settings. Note the intensities of the parent ion ([M+H]⁺ at m/z 270.13) and the fragment ion (m/z 234.16).

  • Reduce Source Energy: Lower the Cone/Fragmentor voltage to the lowest stable setting (e.g., 10 V). Also, reduce the source temperature to a moderate value (e.g., 100-120 °C) to minimize thermal degradation.

  • Acquire a New Spectrum: Observe the ratio of the parent ion to the fragment ion. You should see a significant increase in the abundance of the [M+H]⁺ ion.

  • Systematic Optimization: Gradually increase the Cone/Fragmentor voltage in small increments (e.g., 5-10 V steps). Acquire a spectrum at each step.

  • Determine Optimal Conditions: Identify the voltage at which you achieve the maximum signal for your [M+H]⁺ ion without inducing significant fragmentation. This is your optimal setting for this compound.

Visualization: In-Source Fragmentation Control

Analyte Analyte in Solution Source Ion Source (High Energy) Analyte->Source ESI Fragment Fragment Ion (m/z 234.16) Source->Fragment Fragmentation (Loss of HCl) Parent Parent Ion (m/z 270.13) Source->Parent Weak Signal Analyzer Mass Analyzer Fragment->Analyzer

Caption: High source energy leads to undesirable fragmentation.

Visualization: Troubleshooting Workflow

Start Dominant Fragment Peak Observed (m/z 234.16) Step1 Reduce Cone/Fragmentor Voltage to Minimum (e.g., 10V) Start->Step1 Step2 Reduce Source Temperature (e.g., 120°C) Step1->Step2 Check1 Is [M+H]⁺ (m/z 270.13) now the base peak? Step2->Check1 Step3 Incrementally Increase Voltage to Maximize [M+H]⁺ Signal Check1->Step3 No End_Success Optimal Conditions Found: Minimal Fragmentation Check1->End_Success Yes Step3->End_Success End_Fail Consider Alternative: Softer Ionization (APCI) or Further Optimization Step3->End_Fail

Caption: Workflow for optimizing source conditions to minimize fragmentation.

Guide 2: Managing Alkali Metal Adduct Interference

Alkali metal adducts ([M+Na]⁺, [M+K]⁺) are common in ESI-MS and can sometimes be the only observable ions.

The Problem: Analysis consistently yields dominant peaks at m/z 292.11 and 308.08, with a suppressed protonated molecule signal.

The Causality: Sodium and potassium are ubiquitous in laboratory environments. They can leach from glass containers, be present as impurities in reagents and solvents (even LC-MS grade), or be transferred from handling.[3] Molecules with ether or carbonyl oxygens, like 2-chloro-N-(2,5-diethoxyphenyl)acetamide, can chelate alkali metal ions effectively, sometimes more favorably than they accept a proton.

Protocol for Promoting Protonation Over Adduction:

  • Audit Your Workflow for Contamination Sources:

    • Glassware: Temporarily switch to polypropylene or other high-purity plastic autosampler vials and volumetric flasks.

    • Solvents: Use the highest grade (e.g., LC-MS grade) solvents and freshly opened bottles.

    • Additives: Ensure any mobile phase additives like ammonium acetate or formate are of high purity.

  • Modify Mobile Phase Chemistry:

    • Introduce a competitive proton source. Add 0.1% formic acid to your mobile phase. The abundance of H⁺ ions will drive the equilibrium toward the formation of the [M+H]⁺ species.

    • If using a buffered system, consider ammonium formate instead of sodium- or potassium-based buffers.

  • Implement a Rigorous Cleaning Protocol:

    • Flush the entire LC-MS system, including the sample loop and needle, with a solution designed to remove metal ions, such as a water/isopropanol/acetonitrile mix with a small amount of EDTA, followed by a thorough flush with your mobile phase. (Consult your instrument manufacturer's guidelines before using chelating agents).

Visualization: Sources of Alkali Metal Contamination

cluster_sources Sources of Na⁺/K⁺ Contamination Glass Glassware Analyte Analyte Molecule Glass->Analyte Introduce Ions Solvents Solvents & Reagents Solvents->Analyte Introduce Ions Handling Handling Handling->Analyte Introduce Ions Result Dominant [M+Na]⁺ and [M+K]⁺ Ions Suppressed [M+H]⁺ Analyte->Result Preferential Adduction

Caption: Common laboratory sources leading to alkali adduct formation.

References

  • Adduits ESI MS. (2024, January 22). Scribd. [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • What kinds of adducts are commonly observed in ES–MS? Providion Group. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Crawford Scientific. [Link]

  • A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.[Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LinkedIn. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? (2019, March 4). ResearchGate. [Link]

  • Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PMC. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Bioactivity of 2-chloro-N-(2,5-diethoxyphenyl)acetamide vs. its Dimethoxy Analog

Executive Summary & Mechanistic Overview In the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, N -aryl α -chloroacetamides occupy a privileged space. As moderately reactive electrophiles, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the landscape of targeted covalent inhibitors (TCIs) and chemical biology probes, N -aryl α -chloroacetamides occupy a privileged space. As moderately reactive electrophiles, they require precise non-covalent pre-organization within a protein binding pocket to undergo nucleophilic attack, minimizing off-target toxicity compared to highly reactive warheads like iodoacetamides.

This guide provides an in-depth comparative analysis of two closely related analogs: 2-chloro-N-(2,5-diethoxyphenyl)acetamide and 2-chloro-N-(2,5-dimethoxyphenyl)acetamide . While their electrophilic warheads are identical, the substitution of methoxy groups for bulkier, more lipophilic ethoxy groups fundamentally alters their physicochemical profiles, target residence times, and cellular permeability. These compounds are frequently utilized in chemoproteomic screening and as modulators of cysteine-rich ion channels, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel .

Physicochemical Profiling & Structural Causality

The biological efficacy of a covalent ligand is dictated by the synergy between its non-covalent recognition elements and its reactive warhead. The structural shift from a 2,5-dimethoxy to a 2,5-diethoxy substitution pattern introduces specific biophysical trade-offs.

Table 1: Comparative Physicochemical Properties

Property2-chloro-N-(2,5-dimethoxyphenyl)acetamide2-chloro-N-(2,5-diethoxyphenyl)acetamide
Molecular Weight 229.66 g/mol 257.71 g/mol
Estimated LogP ~1.8~2.6
Steric Bulk (Alkoxy) Low (Methoxy)Moderate (Ethoxy)
Electrophilic Warhead α -chloroacetamide α -chloroacetamide
H-Bond Donors/Acceptors 1 / 31 / 3

Causality Analysis: The addition of two methylene units in the diethoxy analog significantly increases the partition coefficient (LogP). This enhanced lipophilicity directly improves passive diffusion across lipid bilayers, a critical factor for engaging intracellular targets. However, the increased steric bulk of the ethoxy groups can restrict access to shallow or highly sterically hindered cysteine pockets, slightly altering the compound's proteome-wide selectivity profile.

Mechanism of Action: Covalent Target Engagement

Both analogs operate via a proximity-driven SN​2 mechanism. The moderate intrinsic reactivity of the chloroacetamide warhead means that spontaneous reaction with aqueous glutathione (GSH) is slow. Instead, the compound must first bind non-covalently to the target protein. This pre-interaction complex properly orientates the α -carbon of the chloroacetamide adjacent to a nucleophilic residue (typically a deprotonated cysteine thiolate), drastically lowering the activation energy barrier for the substitution reaction.

Mechanism A N-aryl Chloroacetamide (Diethoxy/Dimethoxy) C Non-covalent Pre-interaction Complex A->C Binding B Target Protein (Cysteine Thiol) B->C Pocket Recognition D Nucleophilic Attack (SN2 Reaction) C->D Proximity Effect E Covalent Adduct (Thioether Linkage) D->E Chloride Leaving Group

Mechanism of covalent target engagement by N-aryl chloroacetamides via cysteine modification.

Comparative Bioactivity: Target Engagement & Selectivity

When evaluated against known electrophile-sensitive targets like TRPA1 or within whole-proteome Activity-Based Protein Profiling (ABPP) assays , the structural differences between the two analogs manifest in distinct bioactivity trends.

Table 2: Bioactivity and Target Engagement Profile (Representative Trends)

Assay / MetricDimethoxy AnalogDiethoxy AnalogCausality / Rationale
Intrinsic Reactivity (GSH t1/2​ ) ~12-15 hours~14-18 hoursIncreased steric hindrance from ethoxy groups slightly reduces baseline SN​2 reaction rates.
Cell Permeability ( Papp​ ) ModerateHighHigher LogP of the diethoxy analog enhances passive diffusion across lipid bilayers.
TRPA1 Activation ( EC50​ ) ~1.5 μ M~0.8 μ MEnhanced lipophilicity and hydrophobic pocket filling often improve TRPA1 agonist potency.
Off-Target Proteomic Labeling HigherLowerIncreased steric bulk of diethoxy restricts access to shallow, non-specific cysteine pockets.

Experimental Methodologies

To objectively validate the performance of these analogs, the following self-validating protocols must be employed. These workflows are designed to isolate the variables of cellular permeability and target engagement.

ABPP N1 Live Cell Incubation (HEK293T + Analog) N2 Cell Lysis & Protein Extraction N1->N2 Wash & Harvest N3 Labeling with IA-Alkyne Probe N2->N3 Proteome Normalization N4 CuAAC Click Chemistry (Fluorophore/Biotin) N3->N4 Probe Competition N5 SDS-PAGE / LC-MS/MS Analysis N4->N5 Target Visualization

Activity-Based Protein Profiling (ABPP) workflow for evaluating covalent ligand engagement.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This assay measures the proteome-wide selectivity and target engagement of the analogs in live cells. By pre-incubating cells with the chloroacetamide, targeted cysteines are covalently blocked. A subsequent highly reactive alkyne-probe will only label the remaining unreacted cysteines.

  • Live Cell Incubation: Seed HEK293T cells in 6-well plates and grow to 80% confluency. Treat cells with either the dimethoxy or diethoxy analog (10 μ M, 0.1% DMSO) for 2 hours at 37°C.

    • Validation Step: Run a parallel vehicle (0.1% DMSO) control to establish baseline fluorescence, and a highly reactive iodoacetamide (IA) control (100 μ M) to define the maximum labeling window.

  • Harvest and Lysis: Wash cells 3x with cold PBS to remove unbound compound. Lyse cells in DPBS containing 0.1% NP-40 and protease inhibitors (sans DTT/EDTA, which interfere with electrophiles). Centrifuge at 14,000 x g for 15 min and normalize protein concentration to 2 mg/mL using a BCA assay.

  • Probe Labeling: Incubate the normalized proteome with an Iodoacetamide-Alkyne (IA-Alkyne) probe (1 μ M) for 1 hour at room temperature to label all residual reactive cysteines.

  • CuAAC Click Chemistry: Append a TAMRA-azide fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add TAMRA-azide (50 μ M), TCEP (1 mM), TBTA (100 μ M), and CuSO4​ (1 mM). React for 1 hour.

  • Analysis: Quench the reaction, precipitate proteins with cold acetone, resuspend in SDS loading buffer, and resolve via SDS-PAGE. Analyze in-gel fluorescence. A reduction in band intensity compared to the DMSO control indicates successful covalent target engagement by the analog.

Protocol 2: Intracellular Calcium Influx Assay (TRPA1 Activation)

Because N -aryl chloroacetamides are known to activate TRPA1 via covalent modification of Cys621 , this functional assay validates their specific biological agonism.

  • Dye Loading: Plate TRPA1-transfected HEK293 cells in a 96-well black, clear-bottom plate. Load cells with Fluo-8-AM calcium indicator dye (2 μ M) in assay buffer for 30 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to a fluorescent imaging plate reader (FLIPR). Record baseline fluorescence (Ex/Em = 490/525 nm) for 10 seconds.

  • Compound Addition: Inject varying concentrations (0.01 μ M to 50 μ M) of the dimethoxy and diethoxy analogs.

    • Validation Step: Utilize Allyl Isothiocyanate (AITC, 100 μ M) as a positive control for TRPA1 activation, and a non-transfected HEK293 cell line as a negative control to rule out non-specific membrane disruption.

  • Kinetic Readout: Monitor fluorescence continuously for 3 minutes. Calculate the EC50​ based on the peak fluorescence amplitude relative to the baseline.

References

  • Takaya, J., et al. "A Potent and Site-Selective Agonist of TRPA1." Journal of the American Chemical Society, 2015.[Link]

  • Jung, Y., et al. "Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe." ACS Chemical Biology, 2022.[Link]

Comparative

A Comparative Analysis of Synthetic Routes for Chloroacetamides: A Guide for Researchers

Abstract Chloroacetamides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, herbicides, and other biologically active molecules.[1][2] Thei...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chloroacetamides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, herbicides, and other biologically active molecules.[1][2] Their value lies in the bifunctional nature of the molecule: a stable amide linkage and a reactive carbon-chlorine bond that is amenable to further functionalization.[2][3] This guide provides a comparative analysis of the most prevalent synthetic routes to N-substituted chloroacetamides, offering field-proven insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. We aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Synthetic Utility of Chloroacetamides

The chloroacetamide moiety is a cornerstone in medicinal chemistry and agrochemical development. The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the construction of more complex molecular architectures.[4] Prominent herbicides such as alachlor and metolachlor are based on a chloroacetamide scaffold.[3] Furthermore, this functional group is a key building block in the synthesis of numerous pharmaceuticals.[4][5] The choice of synthetic route to a target chloroacetamide can significantly impact yield, purity, cost-effectiveness, and scalability. This guide will delve into the two primary methodologies for their synthesis: the chloroacetylation of amines using chloroacetyl chloride and the coupling of amines with chloroacetic acid.

Route 1: Chloroacetylation of Amines with Chloroacetyl Chloride

This is arguably the most direct and widely employed method for the synthesis of N-substituted chloroacetamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme and Mechanism

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the corresponding N-substituted chloroacetamide.[4] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]

G Amine R-NH₂ Intermediate [R-NH₂(⁺)-CH₂(Cl)-CO-Cl(⁻)] Amine->Intermediate Nucleophilic Attack ChloroacetylChloride Cl-CH₂-CO-Cl ChloroacetylChloride->Intermediate Product R-NH-CO-CH₂-Cl Intermediate->Product Elimination of Cl⁻ HCl HCl

Caption: Nucleophilic acyl substitution mechanism for chloroacetylation.

Key Reagents and Reaction Conditions

Bases/Acid Scavengers: The choice of base is critical and can significantly influence the reaction rate and yield.

  • Organic Bases: Triethylamine (TEA), pyridine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used. DBU has been shown to be particularly effective, providing high yields in shorter reaction times compared to TEA or DABCO.[6][7]

  • Inorganic Bases: Potassium carbonate (K₂CO₃) can also be employed.[6]

  • HCl Scavengers: Propylene oxide is an effective neutral HCl scavenger, particularly in aqueous media, leading to high yields in short reaction times.[8]

Solvents: The choice of solvent depends on the solubility of the starting materials and the reaction conditions.

  • Aprotic Solvents: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.[6][9]

  • Aqueous Media: Reactions can be performed in a phosphate buffer, offering a more environmentally friendly ("green") approach.[8][10][11] This method has shown high chemoselectivity for N-acylation over O-acylation in molecules containing both amine and hydroxyl groups.[8][11]

Comparative Data on Reaction Conditions
EntryBase (equiv.)SolventReaction TimeYield (%)Reference
1DBU (0.2)THF3-6 h75-95[6]
2TEATHF>10 hLow Yield[6]
3Pyridine (1.0)CH₂Cl₂N/AHigh Yield[4]
4Propylene Oxide (2.0)Phosphate Buffer20 min86[8]
5K₂CO₃BenzeneN/AN/A[6]
Experimental Protocol: General Procedure for Chloroacetylation

Safety Precaution: Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dissolve the primary or secondary amine (1.0 equiv.) in a suitable solvent (e.g., THF, CH₂Cl₂, or phosphate buffer).

  • Add the base (e.g., DBU, TEA, pyridine, or propylene oxide) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (can range from 20 minutes to several hours).

  • Workup:

    • For organic solvents: Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine.[4] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • For aqueous buffer: The product often precipitates directly from the reaction mixture and can be isolated by vacuum filtration.[4] Wash the collected solid with cold water.

  • The crude product can be purified by recrystallization.

Scope and Limitations

This method is broadly applicable to a wide range of primary and secondary amines, including aromatic and aliphatic amines.[6][10] For substrates containing both hydroxyl and amino groups, performing the reaction in a phosphate buffer can achieve high chemoselectivity for N-chloroacetylation.[8]

Route 2: Coupling of Amines with Chloroacetic Acid

An alternative to using the highly reactive chloroacetyl chloride is the direct coupling of amines with chloroacetic acid using a dehydrating agent.

Reaction Scheme and Mechanism

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[12] To overcome this, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine.[12][13]

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation ChloroaceticAcid Cl-CH₂-COOH ActiveEster O-acylisourea intermediate ChloroaceticAcid->ActiveEster DCC DCC DCC->ActiveEster Product Cl-CH₂-CO-NH-R ActiveEster->Product Amine R-NH₂ Amine->Product Byproduct Dicyclohexylurea (DCU)

Caption: Workflow for DCC-mediated amide coupling.

Key Reagents and Reaction Conditions

Coupling Agents:

  • DCC (N,N'-dicyclohexylcarbodiimide): A widely used and cost-effective coupling agent. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The urea byproduct of EDC is water-soluble, which can simplify purification.

Solvents: Anhydrous aprotic solvents such as dichloromethane (CH₂Cl₂), dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used.

Additives: Sometimes, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are used to form an active ester, which can improve yields and reduce side reactions.

Experimental Protocol: General Procedure for DCC Coupling
  • Dissolve chloroacetic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).

  • Add the coupling agent (e.g., DCC, 1.1 equiv.) to the solution and stir for a few minutes at 0 °C.

  • Add the amine (1.0 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute acid, dilute base, and brine as described in section 2.4.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Scope and Limitations

This method is particularly useful for sensitive substrates where the use of a highly reactive acid chloride is not desirable. It is a cornerstone of peptide synthesis and can be applied to a broad range of amines. However, the cost of coupling agents can be a consideration for large-scale synthesis.

Other Synthetic Approaches

While the two methods detailed above are the most common, other routes to chloroacetamides exist:

  • Ammonolysis of Chloroacetate Esters: The parent chloroacetamide (where the amide is unsubstituted) can be synthesized by treating ethyl chloroacetate or methyl chloroacetate with a cold aqueous ammonia solution.[14][15] This method is efficient for this specific compound, with reported yields of 78-84%.[14]

  • From Chloroacetic Acid and Thionyl Chloride: Chloroacetyl chloride can be prepared from chloroacetic acid and reagents like thionyl chloride, phosphorus pentachloride, or phosgene.[3] This intermediate can then be reacted with an amine without purification.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Chloroacetylation with Chloroacetyl ChlorideRoute 2: Coupling with Chloroacetic Acid
Starting Materials Amine, Chloroacetyl ChlorideAmine, Chloroacetic Acid
Reactivity High, reaction is often fastMilder, reaction times can be longer
Byproducts HCl (neutralized by base)Insoluble (DCC) or water-soluble (EDC) urea
Purification Often simple acid-base extraction or filtrationFiltration to remove urea byproduct, may require chromatography
Cost Chloroacetyl chloride is a readily available and relatively inexpensive reagent.Coupling agents can be more expensive, especially for large-scale synthesis.
Safety Chloroacetyl chloride is highly corrosive and lachrymatory.Coupling agents can be allergens and skin irritants.
Substrate Scope Broad, but can be too reactive for very sensitive substrates.Very broad, suitable for sensitive substrates.
Chemoselectivity Can be an issue with polyfunctional molecules, but can be controlled with specific conditions (e.g., aqueous buffer).Generally high.

Conclusion

The synthesis of chloroacetamides is a well-established and essential transformation in organic chemistry. The choice between the chloroacetylation of an amine with chloroacetyl chloride and the coupling of an amine with chloroacetic acid will depend on the specific substrate, the desired scale of the reaction, and cost considerations. For rapid, high-yielding synthesis of a wide variety of chloroacetamides from robust amines, the chloroacetyl chloride method is often preferred. For more sensitive or complex substrates where chemoselectivity is a major concern, the use of coupling agents with chloroacetic acid provides a milder and more controlled approach. The development of green chemistry protocols, such as performing chloroacetylations in aqueous buffer, offers promising avenues for more sustainable synthetic practices.

References

  • AK Lectures. Amide Formation from Carboxylic Acids. Available from: [Link]

  • LibreTexts. 21.7: Chemistry of Amides. (2022). Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Reber, K. P., & Togni, A. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2438–2441. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 369-376. Available from: [Link]

  • Jacobs, W. A., & Heidelberger, M. (1915). METHODS FOR THE ACYLATION OF AROMATIC AMINO COM- POUNDS AND UREAS, WITH ESPECIAL REFER- ENCE TO CHLOROACETYLATION. Journal of the American Chemical Society, 37(9), 2242–2249.
  • Wikipedia. Chloroacetyl chloride. Available from: [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available from: [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available from: [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. Available from: [Link]

  • Organic Syntheses. Chloroacetamide. Available from: [Link]

  • Diaba, F. (2018). Chloroacetamides: Versatile intermediates for the synthesis of nitrogen heterocycles using radical and non-radical processes. 4th European Organic Chemistry Congress. Available from: [Link]

  • Royal Society of Chemistry. .

  • Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(1), 1-19. Available from: [Link]

  • ResearchGate. Synthetic route of synthesized chloroacetamide derivatives (1–22). Available from: [Link]

  • ResearchGate. shows the reaction between aryl amine and chloroacetyl chloride to give... Available from: [Link]

  • European Journal of Chemistry. View of Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Available from: [Link]

  • Khalaf, N. A., et al. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76, 69-74. Available from: [Link]

  • ResearchGate. Synthetic route of four chloroacetamide derivatives. Available from: [Link]

  • ResearchGate. Synthetic routes to access the desired compounds: (a) appropriate... Available from: [Link]

  • PubChem. Chloroacetamide. Available from: [Link]

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Validation

Comprehensive Comparison Guide: In Vitro vs. In Vivo Evaluation of 2-Chloro-N-(2,5-diethoxyphenyl)acetamide in Covalent Drug Discovery

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently guide research teams through the transition from biochemical screening to preclinical animal models. The compound 2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently guide research teams through the transition from biochemical screening to preclinical animal models. The compound 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS: 401577-73-9) serves as a prototypical α -chloroacetamide electrophilic fragment [1]. Widely utilized in fragment-based drug discovery (FBDD) to target hyper-reactive cysteines in "undruggable" proteins (such as TEAD, KRAS, and bacterial E3 ligases) [2, 3], its evaluation requires a paradigm shift from traditional reversible drug metrics.

This guide objectively compares the analytical workflows, performance metrics, and biological realities of evaluating this covalent fragment in vitro versus in vivo.

Mechanistic Rationale: The Causality of Covalent Engagement

Unlike reversible inhibitors driven by thermodynamic equilibrium ( KD​ ), the efficacy of 2-chloro-N-(2,5-diethoxyphenyl)acetamide is driven by chemical kinetics. The 2,5-diethoxyphenyl moiety provides the initial non-covalent affinity ( KI​ ), orienting the molecule within the target's binding pocket. This proximity dramatically increases the local concentration of the α -chloroacetamide warhead, driving an SN​2 nucleophilic substitution with a target thiolate (Cys-S ).

Because the resulting thioether bond is irreversible, traditional IC50​ values are highly time-dependent and often misleading. Instead, in vitro performance must be quantified by the inactivation efficiency ( kinact​/KI​ ), while in vivo efficacy is dictated by target occupancy (TO) rather than steady-state plasma pharmacokinetics (PK) [4].

Mechanism Target Target Protein (Free Cys-SH) Complex Non-Covalent Complex (Reversible Binding: KI) Target->Complex Fragment 2-chloro-N-(2,5-diethoxyphenyl) acetamide Fragment->Complex Adduct Covalent Adduct (Irreversible: kinact) Complex->Adduct SN2 Reaction Chloride Chloride Ion (Leaving Group) Complex->Chloride Displacement

SN2 displacement mechanism of alpha-chloroacetamides targeting nucleophilic cysteines.

In Vitro Characterization: Validating the Mechanism

In vitro studies of 2-chloro-N-(2,5-diethoxyphenyl)acetamide must unequivocally prove that inhibition is driven by a 1:1 stoichiometric covalent modification, ruling out assay interference, colloidal aggregation, or non-specific multi-site labeling.

Experimental Protocol: Intact Protein LC-MS for Adduct Stoichiometry

This protocol is a self-validating system: the exact mass shift confirms the chemical identity of the adduct, while a Cys-to-Ala mutant control verifies site-specificity.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant wild-type target protein and a Cys-to-Ala mutant control to 2 µM in a mass-spectrometry-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4). Avoid nucleophilic buffers like Tris or reducing agents like DTT, which will scavenge the chloroacetamide.

  • Compound Incubation: Add 2-chloro-N-(2,5-diethoxyphenyl)acetamide (10 µM final concentration, 1% DMSO) to the protein solutions.

  • Time-Course Sampling: Incubate at 25°C. Remove 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction by adding 10 µL of 1% formic acid to denature the protein and halt the SN​2 reaction.

  • LC-TOF-MS Analysis: Inject the samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 software to obtain the intact mass.

  • Validation Check: Look for a mass shift of +221.25 Da . (Calculation: Molecular weight of fragment is 257.71 Da. Loss of the chloride leaving group and a proton during the reaction results in a net addition of 257.71 - 36.46 [HCl] = 221.25 Da). The Cys-to-Ala mutant must show zero mass shift.

In Vivo Characterization: Navigating the Biological Matrix

Transitioning to in vivo models introduces a massive hurdle for α -chloroacetamides: the cellular metabolome. Mammalian cells contain 1–10 mM of glutathione (GSH), a highly nucleophilic tripeptide that can scavenge electrophiles before they reach their target [4]. Therefore, in vivo evaluation must focus on Target Occupancy (TO) . Because the drug permanently modifies the target, the biological effect persists long after the free drug is cleared from the bloodstream.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol validates target engagement directly in animal tissue. It relies on signal depletion: if the drug has covalently bound the target in vivo, a fluorescent probe cannot bind it ex vivo.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer 2-chloro-N-(2,5-diethoxyphenyl)acetamide (e.g., 50 mg/kg via IP injection) to tumor-bearing mice. Use vehicle-only injected mice as the 0% occupancy control.

  • Tissue Harvesting: At predetermined time points (e.g., 4, 12, 24 hours), euthanize the mice, excise the tumor tissue, and snap-freeze in liquid nitrogen.

  • Lysate Preparation: Homogenize the tissue in PBS containing protease inhibitors (sans DTT/EDTA). Centrifuge at 14,000 x g to clear the lysate. Adjust total protein concentration to 2 mg/mL.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-alkyne, 10 µM) to the lysates. Incubate for 1 hour at 37°C. Self-validation: Include a heat-denatured lysate control to differentiate activity-dependent binding from non-specific background.

  • Click Chemistry: Perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding an Azide-Fluorophore (e.g., Cyanine5-azide), TCEP, TBTA, and CuSO4. React for 1 hour.

  • SDS-PAGE & Imaging: Resolve the proteins on a 4-12% SDS-PAGE gel. Scan the gel using a fluorescence imager (e.g., Typhoon) at the Cy5 wavelength.

  • Quantification: Target occupancy is calculated by the reduction in fluorescence intensity of the target protein band in treated mice compared to vehicle controls.

Quantitative Data Presentation

The following tables summarize typical datasets generated when comparing this fragment's performance across the two testing environments.

Table 1: In Vitro Biochemical & Biophysical Profile
ParameterValue / ObservationAnalytical MethodSignificance
KI​ (Reversible Affinity) 45 µMEnzymatic AssayIndicates weak initial non-covalent binding, typical of FBDD hits.
kinact​ (Inactivation Rate) 0.008 min −1 Time-dependent IC 50​ Moderate reactivity; balances target capture with stability.
kinact​/KI​ (Efficiency) 177 M −1 s −1 CalculatedPrimary metric for ranking covalent fragment potency.
Mass Shift ( Δ Mass) +221.25 DaIntact LC-MSConfirms 1:1 stoichiometry and chloride displacement.
GSH Half-life ( t1/2​ ) > 120 minNMR / LC-MSDemonstrates sufficient in vitro stability against off-target thiols.
Table 2: In Vivo Pharmacokinetics & Target Occupancy
ParameterValue / ObservationAnalytical MethodSignificance
Plasma Half-life ( t1/2​ ) 0.8 hoursLC-MS/MS (Plasma)Rapid clearance due to hepatic metabolism and systemic GSH scavenging.
Tumor Target Occupancy (4h) 85%Competitive ABPPHigh engagement despite rapid plasma clearance.
Tumor Target Occupancy (24h) 60%Competitive ABPPSustained inhibition driven by protein resynthesis rates, not drug half-life.
Off-target Toxicity Mild hepatotoxicityHistopathologyIndicates non-specific alkylation of abundant liver proteins by the chloroacetamide.

Comparative Summary: In Vitro vs. In Vivo

Workflow InVitro In Vitro Characterization (Isolated Systems) MS Intact LC-MS (Adduct Stoichiometry) InVitro->MS Biochem Biochemical Kinetics (kinact/KI Determination) InVitro->Biochem InVivo In Vivo Characterization (Complex Organisms) PK Pharmacokinetics (GSH Stability & Clearance) InVivo->PK ABPP Competitive ABPP (Tissue Target Occupancy) InVivo->ABPP MS->InVivo Validated Hit Biochem->InVivo

Workflow for evaluating covalent chloroacetamide fragments from in vitro to in vivo.

When evaluating 2-chloro-N-(2,5-diethoxyphenyl)acetamide, the transition from the bench to the animal reveals the fundamental dichotomy of covalent drugs. In vitro, the compound acts as an elegant, highly efficient probe capable of achieving 100% target inhibition over time due to the lack of competing nucleophiles.

However, in vivo, the α -chloroacetamide warhead faces a hostile environment. The rapid plasma clearance ( t1/2​ = 0.8h) would disqualify a reversible drug. Yet, because the mechanism of action is irreversible, the brief exposure window is sufficient to achieve 85% target occupancy in the tissue. The primary limitation in vivo is not potency, but rather the potential for idiosyncratic toxicity caused by the electrophile reacting with off-target proteins in the liver before reaching the tumor site. This necessitates the use of advanced chemoproteomic techniques like ABPP to map the compound's true proteome-wide selectivity [4].

References

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry (via National Institutes of Health). Available at:[Link]

  • Advances in covalent drug discovery. Nature Reviews Drug Discovery (via National Institutes of Health). Available at:[Link]

  • Covalent Inhibition in Drug Discovery. ChemMedChem (via National Institutes of Health). Available at:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au (via American Chemical Society). Available at:[Link]

Comparative

A Comparative Spectroscopic Guide to 2-chloro-N-(2,5-diethoxyphenyl)acetamide and its Analogs

Abstract The Target Molecule: 2-chloro-N-(2,5-diethoxyphenyl)acetamide 2-chloro-N-(2,5-diethoxyphenyl)acetamide is an aromatic amide containing several key functional groups that produce distinct spectroscopic signatures...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Target Molecule: 2-chloro-N-(2,5-diethoxyphenyl)acetamide

2-chloro-N-(2,5-diethoxyphenyl)acetamide is an aromatic amide containing several key functional groups that produce distinct spectroscopic signatures. Understanding these individual components is the first step in interpreting the spectrum of the whole molecule.

structure cluster_amide cluster_phenyl cluster_ethoxy1 cluster_ethoxy2 C1 C O1 O C1->O1 N1 N C1->N1 C2 C C1->C2 H1 H N1->H1 C_ar1 C N1->C_ar1 H2a H C2->H2a H2b H C2->H2b Cl1 Cl C2->Cl1 C_ar2 C C_ar1->C_ar2 C_ar3 C C_ar2->C_ar3 O2 O C_ar2->O2 C_ar4 C C_ar3->C_ar4 H_ar3 H C_ar3->H_ar3 C_ar5 C C_ar4->C_ar5 H_ar4 H C_ar4->H_ar4 C_ar6 C C_ar5->C_ar6 O3 O C_ar5->O3 C_ar6->C_ar1 H_ar6 H C_ar6->H_ar6 C_e1a CH₂ O2->C_e1a C_e1b CH₃ C_e1a->C_e1b C_e2a CH₂ O3->C_e2a C_e2b CH₃ C_e2a->C_e2b

Caption: Structure of 2-chloro-N-(2,5-diethoxyphenyl)acetamide.

Predicted Spectroscopic Features

Based on the functional groups present, we can predict the salient features for 2-chloro-N-(2,5-diethoxyphenyl)acetamide:

  • Infrared (IR) Spectroscopy: Expect strong absorption bands for the N-H stretch (~3250-3300 cm⁻¹), the amide C=O stretch (Amide I band, ~1670-1690 cm⁻¹), and the N-H bend (Amide II band, ~1540-1560 cm⁻¹). Aromatic C-H and C=C stretches will appear in their usual regions, along with strong C-O ether stretches (~1200-1250 cm⁻¹) and a C-Cl stretch (~600-800 cm⁻¹).

  • ¹H NMR Spectroscopy: The spectrum should feature a broad singlet for the amide (N-H) proton (δ ~8.5-9.5 ppm). A singlet for the two protons of the chloromethyl (-CH₂Cl) group is expected around δ 4.2-4.5 ppm. The three aromatic protons will appear as distinct multiplets in the δ 6.8-8.0 ppm range. The two ethoxy groups will each show a quartet (-OCH₂) around δ 4.0-4.2 ppm and a triplet (-CH₃) around δ 1.3-1.5 ppm.

  • ¹³C NMR Spectroscopy: Key signals include the amide carbonyl carbon (C=O) at δ ~164-167 ppm. The chloromethyl carbon (-CH₂Cl) should appear around δ 43-46 ppm. Aromatic carbons will resonate in the δ 110-155 ppm region, with the ether-linked carbons being the most downfield. The ethoxy group carbons will appear at δ ~64 ppm (-OCH₂) and δ ~15 ppm (-CH₃).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ is expected at m/z 257.09. A crucial validation point will be the presence of the [M+2]⁺ isotope peak at m/z 259.09, with an intensity approximately one-third of the [M]⁺ peak, which is the characteristic isotopic signature of a monochlorinated compound.[2] Common fragmentation would involve the loss of the chloroacetyl moiety.

Comparative Analysis with Structurally Related Compounds

To ground our predictions in experimental data, we will compare the known spectroscopic features of several analogs. The chosen compounds allow for the systematic evaluation of how changing the substituents on the phenyl ring affects the spectral output. The analogs are:

  • Analog A: 2-chloro-N-(2,6-diethylphenyl)acetamide (A positional isomer)

  • Analog B: 2-chloro-N-(2,6-dimethylphenyl)acetamide

  • Analog C: 2-chloro-N-(2,5-dichlorophenyl)acetamide

  • Analog D: 2-chloro-N-(4-hydroxyphenyl)acetamide

Summary of Key Spectroscopic Data

The table below summarizes the critical experimental data gathered from authoritative sources.

CompoundKey IR Bands (cm⁻¹) (Amide I C=O)¹H NMR (δ ppm) (-CH₂Cl)¹³C NMR (δ ppm) (C=O)Molecular Ion (m/z)
Analog A: 2-chloro-N-(2,6-diethylphenyl)acetamide~1670 - 1700[3]Not specifiedNot specified225[4]
Analog B: 2-chloro-N-(2,6-dimethylphenyl)acetamide~1660 - 1700[5]4.2-4.3[5]~164.5[6]197
Analog C: 2-chloro-N-(2,5-dichlorophenyl)acetamideNot specifiedNot specifiedNot specified237 (for ³⁵Cl)[7]
Analog D: 2-chloro-N-(4-hydroxyphenyl)acetamide1676[8]4.22[8]164.48[8]185
Detailed Spectroscopic Comparisons

Infrared (IR) Spectroscopy Analysis The amide I band (C=O stretch) is a reliable indicator of the electronic environment of the carbonyl group. In the N-substituted chloroacetamides, this band typically appears in the 1660-1700 cm⁻¹ range.[8][9] For instance, 2-chloro-N-(4-hydroxyphenyl)acetamide shows a strong C=O stretch at 1676 cm⁻¹.[8] The presence of electron-donating groups (like hydroxyl or ethoxy) on the phenyl ring can slightly lower this frequency due to resonance effects, while electron-withdrawing groups may cause a slight increase. The N-H stretch is consistently observed as a strong band above 3200 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis NMR spectroscopy provides the most detailed structural information.

  • ¹H NMR: The chemical shift of the protons on the α-chloro methylene group (-CH₂Cl) is highly consistent across different analogs, appearing around δ 4.2-4.3 ppm.[5][8] This signal is a key identifier for the chloroacetamide moiety. The amide proton (N-H) is also characteristic, typically appearing as a broad singlet downfield (δ > 8.0 ppm) due to hydrogen bonding and exchange. The substitution pattern on the aromatic ring dictates the complexity and chemical shifts of the aromatic protons. For our target compound, the 1,2,4-trisubstitution pattern would lead to three distinct signals, likely an arrangement of doublets and a doublet of doublets. This contrasts with a simpler pattern, such as the two doublets seen for 1,4-disubstituted rings.[2]

  • ¹³C NMR: The carbonyl carbon signal is consistently found around δ 164 ppm.[6][8] The position of the α-chloro methylene carbon is also a stable marker, resonating near δ 43 ppm.[8] The most significant variations are seen in the aromatic region. Electron-donating groups like the ethoxy groups in our target molecule will shield the ortho and para carbons, shifting them upfield, while the ipso-carbons (directly attached to the substituent) will be shifted downfield. Conversely, electron-withdrawing chloro-substituents in Analog C would deshield the aromatic carbons, moving them to higher chemical shifts.

Mass Spectrometry (MS) Analysis The primary utility of MS in this context is the confirmation of molecular weight and elemental composition, particularly the presence of chlorine. All monochlorinated compounds, such as our target molecule and Analogs A, B, and D, will exhibit a characteristic [M]⁺ to [M+2]⁺ ratio of approximately 3:1. Analog C, being trichlorinated, would display a more complex isotopic pattern corresponding to the various combinations of ³⁵Cl and ³⁷Cl isotopes. The fragmentation of these molecules is often initiated by the cleavage of the C-C bond adjacent to the carbonyl or the C-N bond, providing further structural clues.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, adherence to standardized protocols is essential. The following section outlines a self-validating workflow for the spectroscopic characterization of a novel N-substituted chloroacetamide.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Archiving start Synthesized Compound purify Purification (Recrystallization/Chromatography) start->purify dry Dry under Vacuum purify->dry ir FTIR (ATR) dry->ir nmr NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) dry->nmr ms Mass Spectrometry (EI/ESI) dry->ms interpret Spectral Interpretation ir->interpret nmr->interpret ms->interpret compare Compare with Predicted Data & Analogs interpret->compare confirm Structure Confirmation compare->confirm archive Archive Data confirm->archive

Caption: General workflow for spectroscopic characterization.

Methodology
  • Sample Preparation:

    • Ensure the compound is of high purity (>98%), typically achieved through recrystallization or column chromatography. The presence of solvents or starting materials will confound spectral analysis.

    • Thoroughly dry the sample under a high vacuum to remove residual solvents. For NMR, accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it solubilizes many amides and does not obscure the aromatic region.[1]

  • FTIR Spectroscopy:

    • Use a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the dried solid sample onto the crystal and apply pressure to ensure good contact.

    • Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • NMR Spectroscopy:

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

    • For ¹H NMR, acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as a primary reference.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Mass Spectrometry:

    • Choose an appropriate ionization method. Electron Impact (EI) is suitable for relatively stable, volatile compounds and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique suitable for less stable molecules.

    • Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental formula via an accurate mass measurement.

Conclusion: A Predictive Framework

This guide establishes a robust framework for the spectroscopic analysis of 2-chloro-N-(2,5-diethoxyphenyl)acetamide. By dissecting its structure into key functional groups and comparing it with experimentally verified data from close analogs, we have generated a reliable set of predicted spectral data. The comparative analysis underscores how substituent changes on the phenyl ring predictably influence key spectroscopic markers, particularly the chemical shifts of aromatic protons and carbons in NMR and the precise frequency of the amide I band in IR. The provided protocols offer a standardized approach to data acquisition, ensuring that researchers can generate high-quality, reproducible data for novel compounds in this important chemical class. This methodology of prediction followed by comparative validation is a cornerstone of modern chemical research and is indispensable for accelerating drug discovery and development.

References

  • Vitnik, V. D., Vitnik, Ž. J., & Valentić, N. V. (2015). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Journal of the Serbian Chemical Society. [Link]

  • Ušćumlić, G., Valentić, N., & Anđelković, T. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. [Link]

  • ResearchGate. (2015). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. [Link]

  • SpectraBase. (n.d.). 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. [Link]

  • SpectraBase. (n.d.). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Chegg. (2020). interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide. [Link]

  • JournalNX. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

Sources

Validation

Reproducibility of Synthesis and Biological Testing of 2-Chloro-N-(2,5-diethoxyphenyl)acetamide: A Comparative Guide

Introduction In the rapidly expanding field of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of the electrophilic warhead dictates both the kinetic selectivity and the proteo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of the electrophilic warhead dictates both the kinetic selectivity and the proteomic footprint of the resulting probe. 2-chloro-N-(2,5-diethoxyphenyl)acetamide (CAS No. 401577-73-9) [1] serves as a highly versatile α-chloroacetamide building block. α-Halo acetamides are a well-defined class of cysteine-directed electrophiles that react with thiols via an irreversible SN2 mechanism, making them privileged "scout" fragments for identifying ligandable cysteines[2].

This guide objectively compares the synthetic reproducibility of this compound against alternative routes and evaluates its biological reactivity profile against its acrylamide counterpart, providing a self-validating framework for researchers and drug development professionals.

Part 1: Comparative Synthesis Workflows

The synthesis of α-chloroacetamides relies on the acylation of electron-rich anilines. For 2-chloro-N-(2,5-diethoxyphenyl)acetamide, the starting material is 2,5-diethoxyaniline. We compared three synthetic methodologies to determine the optimal balance of yield, purity, and scalability.

Table 1: Performance Comparison of Synthetic Routes
ParameterSchotten-Baumann (Biphasic)Homogeneous (DMAP/DCM)Microwave-Assisted (THF)
Yield (%) 88 - 92%75 - 80%94 - 96%
Reaction Time 2 - 3 hours4 - 6 hours15 minutes
Purity (LC-MS) >98% (Post-crystallization)~95% (Requires column)>99%
Scalability Excellent (Multi-gram)ModeratePoor (Scale-limited)
Optimized Methodology: Biphasic Schotten-Baumann Synthesis

While microwave-assisted synthesis offers speed, the biphasic Schotten-Baumann approach provides the highest reproducibility and scalability for library generation without requiring specialized equipment.

Causality & Design: Using a biphasic system (Ethyl Acetate / Aqueous NaHCO3) acts as a self-regulating acid scavenger. As the reaction proceeds, the HCl byproduct partitions into the aqueous layer where it is neutralized. This prevents the strong homogeneous bases (like Triethylamine) from prematurely hydrolyzing the highly reactive chloroacetyl chloride, driving the reaction to >90% completion.

Step-by-Step Protocol & Self-Validation:

  • Preparation: Dissolve 10.0 mmol of 2,5-diethoxyaniline in 20 mL of ethyl acetate. Add 20 mL of saturated aqueous NaHCO3.

  • Acylation: Cool the vigorously stirring biphasic mixture to 0°C. Causality: Strict temperature control suppresses the exothermic hydrolysis of the acyl chloride. Dropwise add 11.0 mmol of chloroacetyl chloride dissolved in 5 mL of ethyl acetate over 15 minutes.

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The electron-rich aniline starting material (Rf ~0.4) will rapidly oxidize/darken upon staining, whereas the stable amide product (Rf ~0.6) will appear as a distinct, UV-active spot that does not darken.

  • Workup: Separate the organic layer, wash with 1M HCl (to protonate and remove trace unreacted aniline), followed by brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Structural Validation: Recrystallize from hot ethanol/water. Validate via 1H NMR (CDCl3): Look for the diagnostic singlet at ~4.2 ppm integrating to 2H (the -CH2-Cl protons) and the downfield shift of the amide N-H broad singlet at ~8.5 ppm.

Part 2: Biological Testing & Reactivity Profiling

In covalent drug discovery, intrinsic reactivity must be carefully tuned. Highly reactive warheads risk off-target toxicity via glutathione (GSH) depletion, while poorly reactive warheads fail to engage the target. We compared the reactivity of 2-chloro-N-(2,5-diethoxyphenyl)acetamide against its analogous Michael acceptor, N-(2,5-diethoxyphenyl)acrylamide.

Table 2: Cysteine Reactivity Profiling (Chloroacetamide vs. Acrylamide)
CompoundWarhead TypeGSH Half-Life (t1/2)IsoTOP-ABPP Ligandable Sites
2-chloro-N-(2,5-diethoxyphenyl)acetamide α-Chloroacetamide45 - 60 minHigh (~14 sites/fragment )
N-(2,5-diethoxyphenyl)acrylamide Acrylamide>120 minLow (~2 sites/fragment )

Data Interpretation: High-throughput proteomic studies demonstrate that chloroacetamides generally exhibit a 5-fold increased reactivity rate and ligand significantly more cysteine sites across the proteome compared to their acrylamide counterparts[3]. Kinetic assays using GSH confirm that chloroacetamides possess lower GSH half-lives, indicating higher intrinsic reactivity[4]. Therefore, the chloroacetamide is superior for initial hit-finding (scouting), while the acrylamide is preferable for late-stage kinetic optimization.

Step-by-Step Methodology: Glutathione (GSH) Reactivity Assay (Ellman's Method)

This protocol utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify the depletion of free thiols over time.

Causality & Design: The assay is run with a 10-fold molar excess of GSH relative to the electrophile. This establishes pseudo-first-order kinetics, ensuring that the concentration of GSH remains functionally constant, allowing for a linear derivation of the reaction half-life (t1/2).

  • Reagent Preparation: Prepare a 100 µM solution of the chloroacetamide fragment in PBS (pH 7.4) containing 5% DMSO to maintain solubility.

  • Incubation: Add reduced glutathione (GSH) to a final concentration of 1 mM. Incubate the mixture at 37°C in a shaking incubator.

  • Sampling & Quenching: At defined time points (0, 15, 30, 60, 90, 120 min), remove a 50 µL aliquot and immediately quench it into a 96-well plate containing 50 µL of DTNB (2 mM in PBS).

  • Readout (Self-Validation): Measure the absorbance at 412 nm using a microplate reader. Validation: Unreacted GSH rapidly cleaves DTNB to yield the yellow 2-nitro-5-thiobenzoate (TNB) dianion. A progressive decrease in A412 directly and visually correlates to the successful covalent modification of GSH by the chloroacetamide.

  • Data Analysis: Plot ln(A412) versus time to extract the pseudo-first-order rate constant (kobs) and calculate the half-life.

Part 3: Workflow Visualization

The following diagram illustrates the integrated workflow from chemical synthesis to proteomic hit identification, highlighting the critical go/no-go validation checkpoints.

CovalentWorkflow Synthesis 1. Library Synthesis (Schotten-Baumann) Validation 2. Chemical Validation (NMR & LC-MS) Synthesis->Validation Reactivity 3. GSH Reactivity Assay (Ellman's Reagent) Validation->Reactivity Purity >95% Proteomics 4. IsoTOP-ABPP Cysteine Profiling Reactivity->Proteomics t1/2 < 120 min HitID 5. Hit Identification (Ligandable Cysteines) Proteomics->HitID R-value ≥ 4

Fig 1. Covalent fragment screening workflow from synthesis to proteomic hit identification.

References

  • [2] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. National Center for Biotechnology Information (PMC). URL:[Link]

  • [3] Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. National Center for Biotechnology Information (PMC). URL:[Link]

  • [4] A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry (ScienceDirect). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal Protocol for 2-Chloro-N-(2,5-diethoxyphenyl)acetamide

As a halogenated organic compound (CAS: 401577-73-9), 2-chloro-N-(2,5-diethoxyphenyl)acetamide requires strict adherence to institutional Environmental Health and Safety (EHS) protocols and federal hazardous waste regula...

Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated organic compound (CAS: 401577-73-9), 2-chloro-N-(2,5-diethoxyphenyl)acetamide requires strict adherence to institutional Environmental Health and Safety (EHS) protocols and federal hazardous waste regulations. Because it contains an alpha-chloroamide moiety, it acts as an alkylating agent, posing risks of skin sensitization, irritation, and environmental toxicity if improperly discarded [1].

This guide provides drug development professionals and analytical chemists with a self-validating, step-by-step methodology for the safe containment, segregation, and disposal of this compound within a legitimate laboratory setting.

Hazard Profile and Waste Classification

Before initiating any disposal procedure, personnel must understand the physicochemical properties that dictate the compound's waste routing. Mixing halogenated waste with non-halogenated streams can lead to highly exothermic incompatible reactions and significantly complicates the incineration process, leading to toxic emissions (e.g., dioxins) if not handled by specialized facilities [2].

Table 1: Chemical Properties and Disposal Parameters

ParameterSpecification / ClassificationRationale for Disposal Handling
Chemical Name 2-chloro-N-(2,5-diethoxyphenyl)acetamide-
CAS Number 401577-73-9 [1]Unique identifier for waste manifests.
Molecular Weight 257.72 g/mol [1]Used for calculating waste mass/volume ratios.
Waste Category Halogenated Organic WastePresence of the covalently bound chlorine atom dictates specialized high-temperature incineration [2].
Primary Hazards Alkylating agent, Irritant, Aquatic toxicityRequires secondary containment to prevent environmental release and strict PPE (nitrile gloves, lab coat, goggles) during transfer.

Step-by-Step Disposal Methodology

The following protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) or equivalent international hazardous waste frameworks [3]. Every step is designed to establish a verifiable chain of custody from the benchtop to the licensed disposal facility.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Equip standard laboratory PPE, including a chemically resistant lab coat, safety goggles, and double-layered nitrile gloves. The alpha-chloroamide functional group can react with nucleophiles in the skin, making barrier protection critical.

  • Work in a Ventilated Area: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of any aerosolized particulates (if solid) or solvent vapors (if in solution).

Phase 2: Waste Segregation and Containment
  • Select the Receptacle: Utilize a high-density polyethylene (HDPE) or glass waste container. Causality: HDPE and glass are chemically inert to most halogenated organics, preventing container degradation and subsequent leaks [2].

  • Segregate by Halogen Content: Ensure the container is strictly designated for Halogenated Organic Waste .

    • Critical Rule: Never mix 2-chloro-N-(2,5-diethoxyphenyl)acetamide with non-halogenated solvents (e.g., acetone, ethanol) or heavy metal waste. Mixing alters the flash point and combustion profile, violating EHS acceptance criteria.

  • Transfer the Material:

    • For solid waste: Carefully transfer powders using a disposable anti-static spatula into the solid halogenated waste bin.

    • For solutions: Pour liquid waste through a designated funnel into the liquid halogenated waste carboy. Leave at least 10-20% headspace in the container to account for thermal expansion.

Phase 3: Labeling and EHS Transfer
  • Apply GHS Labels: Immediately affix a hazardous waste tag to the container. The tag must explicitly state:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: 2-chloro-N-(2,5-diethoxyphenyl)acetamide (do not use abbreviations).

    • The approximate concentration (if in solution) and the primary solvent.

  • Secondary Containment: Place the sealed, labeled waste container into a secondary containment tray to capture any potential catastrophic failure of the primary vessel.

  • Initiate EHS Pickup: Submit a waste collection request to your institution's EHS department. Do not attempt to neutralize or treat the chemical yourself; it must be transferred to a licensed facility for high-temperature incineration (typically >1000°C) equipped with flue gas scrubbers to safely neutralize hydrogen chloride (HCl) byproducts [3].

Workflow Visualization

The following diagram maps the logical decision tree for routing 2-chloro-N-(2,5-diethoxyphenyl)acetamide waste, emphasizing the critical segregation step.

WasteWorkflow Gen Waste Generation: 2-Chloro-N-(2,5-diethoxyphenyl)acetamide Seg Waste Segregation Decision Matrix Gen->Seg Hal Halogenated Organic Waste Stream Seg->Hal Contains Chlorine (Cl) NonHal Non-Halogenated Waste Stream Seg->NonHal DO NOT MIX Cont HDPE/Glass Containment & GHS Labeling Hal->Cont Transfer to compatible vessel EHS EHS Transfer & Licensed Incineration Cont->EHS Chain of custody transfer

Caption: Logical workflow for the segregation and institutional disposal of halogenated organic waste.

Spill Decontamination Protocol

In the event of an accidental spill during the disposal process, immediate and systematic action is required to prevent exposure.

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone.

  • Absorb: For liquid solutions, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collect: Sweep up the absorbent (or the solid powder, if spilled as a dry chemical) using a non-sparking tool and place it into a heavy-duty hazardous waste bag or a dedicated solid waste pail.

  • Decontaminate Surfaces: Wash the affected surface with a mild alkaline detergent and water. The mild alkalinity can aid in the slow hydrolysis of residual chloroacetamide, though physical removal via wiping is the primary mechanism of decontamination [2].

  • Dispose of Cleanup Materials: All materials used in the cleanup (absorbents, wipes, contaminated gloves) must be treated as halogenated hazardous waste and disposed of following the methodology in Section 2.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management Regulations (RCRA). Retrieved March 11, 2026, from [Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-N-(2,5-diethoxyphenyl)acetamide

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, in-depth technical and procedural information for the safe handling of 2-chloro-N-(2,5-diethoxyphenyl)acetamide, a compound that, like many in its class, necessitates careful management to mitigate potential risks. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your groundbreaking work can proceed without compromising your well-being.

Understanding the Risks: Hazard Identification and Mitigation

The primary hazards associated with compounds containing the chloroacetamide moiety include:

  • Acute Toxicity: These compounds can be harmful or toxic if swallowed.[2][3]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[4][5]

  • Skin Sensitization: Repeated or prolonged contact may lead to an allergic skin reaction.[2][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]

Given these potential hazards, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment (PPE), and stringent operational protocols, is imperative.

Core Safety Directives: Engineering Controls and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes the elimination or engineering out of hazards. When handling 2-chloro-N-(2,5-diethoxyphenyl)acetamide, the following engineering controls and PPE are mandatory.

Primary Engineering Control: The Chemical Fume Hood

All work with 2-chloro-N-(2,5-diethoxyphenyl)acetamide, particularly when handling the solid form or preparing solutions, must be conducted in a properly functioning chemical fume hood.[1][6] This provides a critical barrier, containing dust and vapors and preventing their inhalation.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE is crucial for minimizing direct exposure. The following table summarizes the minimum required PPE for handling 2-chloro-N-(2,5-diethoxyphenyl)acetamide.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][7]
Hand Protection Chemically resistant gloves, such as nitrile, are required.[1] It is critical to inspect gloves for any signs of degradation or puncture before each use.[8] For prolonged or repeated contact, selecting a glove with a higher protection class (e.g., EN 374 Class 5 or higher) is recommended.[9]
Body Protection A buttoned-up laboratory coat must be worn to protect the skin and personal clothing from contamination.[1]
Respiratory Protection If there is a risk of generating dust and work cannot be conducted within a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[1][10]

The following diagram illustrates the logical workflow for selecting and donning the appropriate PPE before handling 2-chloro-N-(2,5-diethoxyphenyl)acetamide.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence assess_task Assess Task and Potential for Exposure select_ppe Select Appropriate PPE Based on Task assess_task->select_ppe don_coat 1. Don Lab Coat select_ppe->don_coat don_respirator 2. Don Respirator (if required) don_coat->don_respirator don_goggles 3. Don Safety Goggles/Face Shield don_respirator->don_goggles don_gloves 4. Don Gloves don_goggles->don_gloves ready Ready for Safe Handling don_gloves->ready start Start: Prepare to Handle Chemical start->assess_task

Caption: PPE Selection and Donning Workflow.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing the risk of exposure.

Preparation and Weighing of Solid Compound
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • PPE: Don all required PPE as outlined in the table and diagram above.

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle the container of 2-chloro-N-(2,5-diethoxyphenyl)acetamide with care to avoid generating dust.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel within the fume hood.

  • Cleaning: After transfer, decontaminate the spatula and any other equipment that has come into contact with the compound. Dispose of the weigh boat in the appropriate solid waste container.

Solution Preparation and Use
  • Solvent Addition: Add the solvent to the solid within the fume hood to minimize the risk of dust inhalation.

  • Handling Solutions: When working with solutions of the compound, always use a secondary container to transport them outside of the fume hood.

  • Post-Handling: After completing the work, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[9][11]

Emergency Response and Disposal Plan

Even with the best precautions, accidents can happen. Being prepared to respond effectively is a critical component of a comprehensive safety plan.

Spill Response

The immediate actions taken in the event of a spill are crucial for containing the hazard and preventing exposure.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE (if not already wearing) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Contaminated Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Spill Response Workflow.

For minor spills, you can take the following steps:

  • Alert Personnel: Immediately alert others in the vicinity.[9]

  • Containment: For small spills, absorb the material with an inert substance like vermiculite or sand.[1]

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[6] Avoid generating dust.[6]

  • Decontamination: Clean the spill area thoroughly.[1]

For major spills, evacuate the area and contact your institution's emergency response team.[9]

Exposure Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing.[2] Seek medical attention if irritation or a rash develops.[2][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[2][3]

Disposal Plan

All waste containing 2-chloro-N-(2,5-diethoxyphenyl)acetamide, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.[9]

  • Regulatory Compliance: Dispose of the waste in accordance with all federal, state, and local regulations.[1][4] Do not pour waste down the drain.[3][13]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. (2005, January 13). Retrieved from [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (2020, August 18). Retrieved from [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Chloroacetamide - Eurofins. (n.d.). Retrieved from [Link]

  • MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Capot Chemical. (2010, November 16). Retrieved from [Link]

  • 2-CHLORO ACETAMIDE FOR SYNTHESIS. (2018, June 9). Retrieved from [Link]

  • Acetamide, 2-chloro-: Human health tier II assessment. (2016, July 1). Retrieved from [Link]

  • chloroacetamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

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